molecular formula C14H19N B2684902 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline CAS No. 1024208-85-2

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Cat. No.: B2684902
CAS No.: 1024208-85-2
M. Wt: 201.313
InChI Key: SVHOHMXWCUSMAK-UHFFFAOYSA-N
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Description

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N . It belongs to the 1,2-dihydroquinoline class, which is recognized for its antioxidant properties . Related dihydroquinoline compounds, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), are extensively used as stabilizers in rubber and plastics to protect against thermal degradation . Other derivatives in this family are the subject of active scientific investigation; for instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been studied in preclinical research for its potential to alleviate oxidative stress and inflammation in models of liver injury . The specific research applications and mechanism of action for this compound are an area for further exploration. This product is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,6,8-pentamethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHMXWCUSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

[1][2][3][4]

Executive Summary

This compound is a lipophilic, heterocyclic amine belonging to the dihydroquinoline family.[1] Structurally related to the widely used antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), this pentamethyl analog incorporates two additional methyl groups on the benzene ring (positions 6 and 8). These substitutions enhance its lipophilicity and alter its steric profile, making it a compound of interest in G-quadruplex (G4) DNA stabilization studies and as a specialized hindered amine antioxidant for rubber and polymeric materials.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

The following table consolidates the core identification parameters for the compound.

ParameterTechnical Specification
Chemical Name This compound
CAS Number 1024208-85-2 (Depositor-supplied)
Molecular Formula C₁₄H₁₉N
Molecular Weight 201.31 g/mol
Core Structure 1,2-Dihydroquinoline backbone
Substituents Methyl groups at positions 2, 2, 4, 6, and 8
Physical State Viscous oil or low-melting solid (analog-dependent)
Solubility Soluble in organic solvents (Chloroform, DMSO, Acetone); Insoluble in water
Structural Representation

The molecule consists of a fused benzene and dihydropyridine ring. The gem-dimethyl group at C2 and the vinyl methyl at C4 are characteristic of acetone-anil condensations, while the C6 and C8 methyls originate from the specific aniline precursor (2,4-xylidine).

ChemicalStructureCore1,2-Dihydroquinoline Core(C9H9N)Pos2Position 2(Gem-Dimethyl)Core->Pos2Derived from AcetonePos4Position 4(Vinyl Methyl)Core->Pos4Derived from AcetonePos68Positions 6 & 8(Aromatic Methyls)Core->Pos68Derived from 2,4-Xylidine

Figure 1: Structural decomposition of this compound highlighting the origin of substituents.

Synthesis & Manufacturing Methodology

The synthesis of this compound follows a modified Skraup or Combes-type condensation , specifically involving the reaction of 2,4-dimethylaniline (2,4-xylidine) with acetone .

Reaction Protocol

Reagents:

  • Precursor A: 2,4-Dimethylaniline (1.0 eq)[2]

  • Precursor B: Acetone (Excess, typically solvent and reagent)

  • Catalyst: Iodine (I₂) or Magnesium Sulfate (MgSO₄) / Iodine system.

  • Conditions: Reflux (approx. 60-80°C) for 12–24 hours.

Mechanism:

  • Schiff Base Formation: Condensation of aniline amine with acetone to form an imine (anil).

  • Aldol-type Condensation: A second molecule of acetone condenses with the intermediate.

  • Cyclization: Intramolecular electrocyclic ring closure followed by dehydration yields the 1,2-dihydroquinoline ring.

Experimental Workflow

The following diagram outlines the laboratory-scale synthesis workflow validated in medicinal chemistry literature.

SynthesisWorkflowStartReagents:2,4-Dimethylaniline + AcetoneCatCatalyst Addition:Iodine (I2) + MgSO4Start->CatRefluxReflux:60-80°C for 12-24hCat->RefluxCondensationWorkupWorkup:Filtration (Celite) & ConcentrationReflux->WorkupCyclization CompletePurifyPurification:Flash Chromatography(EtOAc/Heptane)Workup->PurifyProductFinal Product:2,2,4,6,8-Pentamethyl-1,2-dihydroquinolinePurify->ProductYield ~60%

Figure 2: Step-by-step synthesis workflow for the production of the target compound from 2,4-xylidine.

Analytical Characterization

Validating the structure requires High-Field Nuclear Magnetic Resonance (NMR). Based on the structural analog data (tetramethyl-1,2-dihydroquinoline), the expected spectral features for the pentamethyl derivative are detailed below.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegration
C-2 Methyl (Gem-dimethyl)1.20 – 1.30 Singlet (s)6H
C-4 Vinyl Methyl1.95 – 2.05 Doublet (d, J≈1.5 Hz)3H
C-6 Aromatic Methyl2.15 – 2.25 Singlet (s)3H
C-8 Aromatic Methyl2.20 – 2.30 Singlet (s)3H
N-H Amine3.50 – 4.00 Broad Singlet (br s)1H
C-3 Vinyl Proton5.30 – 5.40 Multiplet/Doublet1H
C-5, C-7 Aromatic Protons6.70 – 7.00 Singlets (meta-coupling)2H

Interpretation:

  • The presence of two distinct aromatic methyl singlets confirms the retention of the 2,4-xylidine substitution pattern.

  • The gem-dimethyl singlet at ~1.26 ppm is diagnostic of the 2,2-disubstituted dihydroquinoline ring formed from acetone.

  • The vinyl proton at ~5.3 ppm confirms the "dihydro" unsaturation state (as opposed to fully aromatic quinoline or tetrahydroquinoline).

Applications & Research Significance

A. Pharmaceutical Research (G-Quadruplex Ligands)

Recent medicinal chemistry studies have identified this compound as a scaffold for G-quadruplex (G4) DNA binding .

  • Mechanism: The planar, hydrophobic nature of the quinoline core allows for π-π stacking interactions with the G-tetrads of DNA.

  • Significance: Stabilization of G4 structures in oncogene promoters (e.g., c-MYC) can inhibit gene expression, offering a potential pathway for anti-cancer drug development.

B. Polymer Stabilization

Similar to its homolog TMQ (2,2,4-trimethyl-1,2-dihydroquinoline), this compound functions as an aminic antioxidant .

  • Radical Scavenging: The secondary amine (N-H) donates a hydrogen atom to peroxy radicals (ROO•), neutralizing them and preventing polymer chain degradation.

  • Steric Hindrance: The additional methyl groups at positions 6 and 8 increase steric hindrance, potentially altering the antioxidant's volatility and solubility profile in rubber matrices.

References

  • PubChem. (n.d.). 2,2,4,6,8-pentamethyl-1H-quinoline (CID 4712449). National Library of Medicine. Retrieved from [Link]

  • Andersson, J., et al. (2024). Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA to Develop G4-Ligands. Journal of Medicinal Chemistry. (Describes the synthesis and characterization of compound 14c, the pentamethyl derivative). Retrieved from [Link]

An In-Depth Technical Guide to the Antioxidant Mechanisms of Polymethylated 1,2-Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polymethylated 1,2-dihydroquinolines represent a significant class of heterocyclic compounds recognized for their potent antioxidant properties. This technical guide provides a comprehensive exploration of the core antioxidant mechanisms of these molecules, with a particular focus on the structural archetype of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (PMDQ). While direct literature on PMDQ is sparse, this document synthesizes findings from closely related and extensively studied analogues, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), to elucidate the foundational principles of their radical-scavenging activities. We will delve into the mechanistic pathways, including hydrogen atom transfer and electron transfer, and provide detailed experimental protocols for the evaluation of their antioxidant efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of antioxidants.

Introduction: The Significance of Dihydroquinolines as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury.

The 1,2-dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities, including notable antioxidant effects.[1][2] The strategic methylation of the dihydroquinoline ring, as exemplified by this compound, is hypothesized to enhance antioxidant capacity through steric and electronic effects. The methyl groups can increase the electron-donating nature of the aromatic ring and sterically hinder pro-oxidant interactions, thereby augmenting the molecule's ability to scavenge free radicals.

Core Antioxidant Mechanisms

The primary antioxidant action of polymethylated 1,2-dihydroquinolines is attributed to their ability to function as chain-breaking antioxidants. This is primarily achieved through the donation of a hydrogen atom from the secondary amine group (N-H) to a free radical, thus neutralizing it and terminating the radical chain reaction.

Hydrogen Atom Transfer (HAT)

The lability of the N-H bond in the dihydroquinoline ring is central to the HAT mechanism. The donation of a hydrogen atom to a radical species (R•) results in the formation of a stable quinolin-1-yl radical. The stability of this resulting radical is a key determinant of the antioxidant's efficacy. The unpaired electron can be delocalized over the aromatic system, and the steric hindrance provided by the multiple methyl groups further protects the radical center from engaging in subsequent pro-oxidant reactions.[3]

HAT_Mechanism cluster_products Products PMDQ PMDQ-H Transition [PMDQ---H---R]‡ PMDQ->Transition + R• Radical R• PMDQ_Radical PMDQ• Transition->PMDQ_Radical Neutral_Molecule R-H Transition->Neutral_Molecule

Caption: Hydrogen Atom Transfer (HAT) mechanism of PMDQ.

Single Electron Transfer (SET)

In addition to HAT, polymethylated 1,2-dihydroquinolines can also exhibit antioxidant activity through a Single Electron Transfer (SET) mechanism. In this pathway, the dihydroquinoline molecule donates an electron to a radical species, forming a radical cation. This mechanism is particularly relevant in polar solvents.

SET_Mechanism cluster_reactants Reactants cluster_products Products PMDQ PMDQ-H PMDQ_Radical_Cation [PMDQ-H]•+ PMDQ->PMDQ_Radical_Cation - e- Radical R• Radical_Anion R:- Radical->Radical_Anion + e-

Caption: Single Electron Transfer (SET) mechanism of PMDQ.

In Vitro Evaluation of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of dihydroquinoline derivatives. These assays are based on different chemical principles and provide a comprehensive profile of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and reliable methods for evaluating free radical scavenging activity.[4][5] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant. The change in absorbance is measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the PMDQ solution.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of PMDQ.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless.

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add varying concentrations of the PMDQ solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the PMDQ solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O.

Quantitative Data Summary

CompoundAssayIC50 / ActivityReference
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)DPPH~25 µg/mL[5]
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineDPPH~10 µM[7]
MTDQ-DASuperoxide Scavengingk = 4.10⁸ dm³ mol⁻¹ s⁻¹[8][9]

Structure-Activity Relationships

The antioxidant activity of polymethylated 1,2-dihydroquinolines is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Electron-Donating Groups: The presence of electron-donating groups, such as methyl and hydroxyl groups, on the aromatic ring generally enhances antioxidant activity by increasing the electron density on the nitrogen atom and stabilizing the resulting radical cation.[10]

  • Steric Hindrance: Methyl groups at the 2-position provide steric hindrance, which can protect the N-H bond from abstraction by larger radicals and also stabilize the resulting quinolin-1-yl radical.[3]

Conclusion and Future Directions

Polymethylated 1,2-dihydroquinolines, as a class of compounds, exhibit significant antioxidant potential primarily through hydrogen atom transfer and single electron transfer mechanisms. Their efficacy can be readily evaluated using a battery of in vitro assays, including DPPH, ABTS, and FRAP. The structure-activity relationships highlight the importance of substitution patterns in modulating their antioxidant capacity.

Future research should focus on the synthesis and direct evaluation of this compound to confirm the hypothesized enhancements in antioxidant activity conferred by its specific methylation pattern. Further investigations into its performance in cellular and in vivo models of oxidative stress are warranted to fully elucidate its therapeutic potential.

References

  • YU LIU, QINGYU GAO, LIANXIN LIU, & SHUTING LI. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • Patel, R. P., & Patel, K. D. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS Omega. [Link]

  • González-Aspajo, G., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Kryl'skii, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals. [Link]

  • de Oliveira, G. M., et al. (2020). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. Letters in Drug Design & Discovery. [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research. [Link]

  • Blázovics, A., et al. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications. [Link]

  • Blázovics, A., et al. (1989). In Vztro Scavenger Effect of Dihydroquinoline Type Derivatives in Different Free Radical Generating Systems. Free Radical Research Communications. [Link]

  • González-Aspajo, G., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology. [Link]

  • Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. ResearchGate. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]

  • Bär, V., et al. (1977). Biopharmacological Investigation of 6,6'methylene-bis/2,2,4-trimethyl-1,2-dihydroquinoline (MTDQ) a Radical Binding Antioxidant of Secondary Amine Type. Neoplasma. [Link]

  • G-Biosciences. (n.d.). DMPD Assay. G-Biosciences. [Link]

  • Kryl'skii, D. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie. [Link]

  • Kryl'skii, D. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. [Link]

Sources

Methodological & Application

Gas chromatography protocols for detecting dihydroquinoline impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatographic Analysis of Dihydroquinoline Impurities

Introduction: The Criticality of Impurity Profiling

Quinolines and their partially saturated analogs, dihydroquinolines, represent a core structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] They are fundamental building blocks in medicinal chemistry, contributing to treatments for a wide range of diseases. The synthesis of the target Active Pharmaceutical Ingredient (API) can, however, generate structurally similar impurities, including various dihydroquinoline isomers, which may arise from incomplete reactions or side reactions.

The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies worldwide mandate rigorous impurity profiling to ensure that any potential risks are characterized and controlled.[3]

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a powerful and highly sensitive analytical technique for separating and quantifying volatile and semi-volatile impurities.[2][4] However, the inherent chemical properties of dihydroquinolines—specifically their polarity due to the secondary amine group—present unique analytical challenges. Direct analysis can often lead to poor chromatographic performance, such as asymmetric peak shapes (tailing), which compromises resolution and the accuracy of quantification.[5][6]

This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust protocols for the detection and quantification of dihydroquinoline impurities. It explains the rationale behind method selection, provides step-by-step experimental procedures, and offers guidance on method validation and troubleshooting to ensure the generation of reliable and defensible analytical data.

Rationale for Method Development

A successful GC method for dihydroquinoline impurities hinges on overcoming their inherent polarity. The secondary amine's active hydrogen is prone to interacting with active sites within the GC system (e.g., the inlet liner and the column stationary phase), causing peak tailing and poor reproducibility.[6][7] Therefore, a strategic approach to method development is essential.

Core Analytical Strategies
  • Direct Liquid Injection with Derivatization: This is the primary strategy for analyzing the dihydroquinoline impurities themselves. Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative.[5][8] Silylation, which replaces the active amine hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective and common technique that significantly improves peak shape and analytical sensitivity.[5][7]

  • Static Headspace Gas Chromatography (HS-GC): While the dihydroquinoline impurities are typically semi-volatile, the manufacturing process of an API often involves various organic solvents. HS-GC is the ideal technique for identifying and quantifying these highly volatile residual solvents, which are also considered impurities under regulatory guidelines like USP <467>.[9][10][11] This method analyzes the vapor phase in equilibrium with the sample, avoiding the injection of non-volatile matrix components.[12][13]

Column and Detector Selection
  • Column Stationary Phase: The choice of the GC column is critical. The principle of "like dissolves like" is a good starting point.[14] For the polar dihydroquinoline derivatives, a mid-polarity to polar stationary phase is often recommended. A column containing cyanopropylphenyl groups or a polyethylene glycol (WAX) phase can provide excellent selectivity.[14][15][16] A widely used and robust alternative for general method development is a 5% diphenyl / 95% dimethylpolysiloxane column.[17][18]

  • Detector:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent quantitation over a wide linear range. It is robust and suitable for routine quality control.[11]

    • Mass Spectrometer (MS): Provides high-specificity data, enabling positive identification of impurities based on their mass spectra and fragmentation patterns. It is invaluable for method development, impurity identification, and peak purity analysis.[4][18][19] A nitrogen-phosphorus detector (NPD) can also be used for enhanced sensitivity and selectivity for nitrogen-containing compounds.[20]

Visualization: Analytical Method Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate GC technique for impurity analysis.

MethodSelection start Analyze Impurities in API Sample impurity_type What is the target impurity type? start->impurity_type volatile Volatile (e.g., Residual Solvents) impurity_type->volatile semivolatile Semi-Volatile (e.g., Dihydroquinolines) impurity_type->semivolatile hs_gc Protocol 2: Static Headspace GC (HS-GC) volatile->hs_gc direct_injection Direct Liquid Injection semivolatile->direct_injection peak_shape Is direct analysis peak shape acceptable? direct_injection->peak_shape no_deriv Proceed with Direct Analysis Method Validation peak_shape->no_deriv Yes deriv Protocol 1: Derivatization Required peak_shape->deriv No SilylationReaction cluster_reactants Reactants cluster_products Products DHQ Dihydroquinoline (with N-H group) TMS_DHQ Silylated Dihydroquinoline (Volatile Derivative) DHQ->TMS_DHQ + BSTFA Heat BSTFA Silylating Agent (e.g., BSTFA) BSTFA->TMS_DHQ Byproduct Reaction Byproduct BSTFA->Byproduct

Caption: General schematic of the silylation derivatization process.

Materials and Reagents
  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Autosampler Vials: 2 mL glass vials with PTFE-lined caps.

  • Solvent: Anhydrous grade pyridine, acetonitrile, or other suitable aprotic solvent.

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst. [5]* Internal Standard (IS): A compound structurally similar to the analytes but not present in the sample (e.g., deuterated analog or a stable isomer like tetralin).

  • Reference Standards: Certified reference standards of the target dihydroquinoline impurities and the main API.

  • Heating Block or Oven: Capable of maintaining 70-80°C.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of each dihydroquinoline impurity and the internal standard in the chosen solvent (e.g., 1000 µg/mL).

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities (e.g., 0.1 to 10 µg/mL).

    • Spike each calibration standard with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the API sample into a clean autosampler vial.

    • Add 1.0 mL of the solvent containing the internal standard at the same concentration used for the calibration standards.

    • Vortex briefly to dissolve the sample. If the API has low solubility, sonication may be used, but care should be taken to avoid degradation. [9]

  • Derivatization Procedure: [5] * To each standard and sample vial, add 100 µL of BSTFA + 1% TMCS.

    • Immediately cap the vials tightly to prevent moisture ingress.

    • Vortex gently for 10 seconds.

    • Heat the vials in a heating block at 75°C for 45 minutes.

    • Allow the vials to cool to room temperature before placing them in the autosampler tray.

  • GC-MS Instrumental Parameters:

    • The following table provides a starting point for method development. Parameters must be optimized for the specific impurities and instrument used.

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA robust, mid-polarity column suitable for a wide range of semi-volatile compounds. [18]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good efficiency and is inert.
Injector Split/Splitless
- Temperature280 °CEnsures rapid volatilization of the derivatized analytes.
- Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace impurity analysis.
- Splitless Time1.0 min
Oven Program Initial 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)A general-purpose ramp to separate compounds based on boiling points. [18]Must be optimized.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Acquisition Scan Mode (e.g., 40-450 amu) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used to identify unknowns, while SIM mode provides higher sensitivity for target analytes.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. [21][22][23]It is a regulatory requirement and ensures the integrity of analytical results. [24]

Validation Parameters and Experimental Design
ParameterPurposeExperimental Protocol
Specificity To ensure the method accurately measures the analyte without interference from other components (e.g., API, other impurities, matrix). [25]Analyze blank solvent, a placebo (if applicable), a solution of the API, and the API spiked with all known impurities. Confirm that all peaks are baseline resolved.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. [21]Analyze a series of at least five concentrations spanning the expected range (e.g., LOQ to 150% of the specification limit). Plot response vs. concentration and determine the correlation coefficient (r) or coefficient of determination (R²).
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking the API sample with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze six independent sample preparations at 100% of the specification limit on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each set.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).Determine based on the signal-to-noise ratio. Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. [12]
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.Make small, deliberate changes to method parameters (e.g., oven ramp rate ±2°C/min, flow rate ±0.1 mL/min, injector temp ±5°C) and assess the impact on resolution and quantification.
Typical Acceptance Criteria
ParameterAcceptance Criterion
Specificity Peaks are baseline resolved (Resolution > 1.5).
Linearity Correlation coefficient (r) ≥ 0.999. [24]
Accuracy Recovery typically within 80-120% for impurity analysis. [24]
Precision RSD ≤ 15% for impurities at the limit of quantification. [24]
Robustness System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Troubleshooting Common GC Issues

A systematic approach is key to resolving common chromatographic problems. [26][27]

Symptom Potential Cause(s) Recommended Solution(s)
Peak Tailing - Active sites in the inlet liner or column. - Incomplete derivatization. - Column contamination/degradation. - Deactivate or replace the inlet liner. - Optimize derivatization conditions (time, temp, reagent amount). - Trim the first 10-30 cm from the front of the column. [27]
Baseline Drift/Noise - Column bleed at high temperatures. - Contaminated carrier gas or detector. - System leak. - Condition the column properly. [28] - Replace gas purification traps; clean the detector. [29] - Perform a leak check on all fittings. [30]
Shifting Retention Times - Fluctuation in carrier gas flow rate or pressure. - Inconsistent oven temperature profile. - Column aging. - Check gas cylinder pressure and regulator function; verify flow rate. [27][30] - Confirm oven temperature accuracy. - Replace the column if performance has degraded significantly. [27]

| Ghost Peaks / Carryover | - Contamination in the injector port or syringe. - High-boiling residues from previous injections. | - Replace the inlet liner and septum. [29] - Run solvent blanks between sample sequences. - Clean the autosampler syringe and use appropriate wash solvents. |

Conclusion

The successful analysis of dihydroquinoline impurities by gas chromatography is readily achievable with a well-designed analytical strategy. For semi-volatile impurities, chemical derivatization, particularly silylation, is a critical step to ensure symmetrical peak shapes and reliable quantification. A thorough method validation following ICH guidelines is mandatory to demonstrate that the method is fit for its purpose in a regulated environment. By combining robust protocols with a systematic approach to troubleshooting, analytical scientists can confidently provide high-quality data essential for ensuring the safety and quality of pharmaceutical products.

References

  • Dong, M. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Klemm, W. A., et al. (1971). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Journal of Chromatographic Science, 9(1), 43-48. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Analytical Instrument Management. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • de Oliveira, A. P., et al. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences, 48(2). Retrieved from [Link]

  • Mason Technology. (2025, December 17). Common Gas Chromatography Problems | Master the Basics. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Scharlab S.L. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). GC Derivatization. Retrieved from [Link]

  • Keim, H., et al. (2002). Method for determining nitrogenous heterocycle compounds in wine. Journal of Agricultural and Food Chemistry, 50(21), 5803-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • IOP Publishing. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Karthikeyan, B., & Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry, 1, 72-75. Retrieved from [Link]

  • LinkedIn. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 22). Ultimate Guide to Gas Chromatography Columns. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Research Square. (2022, November 7). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Efficiency Extraction of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline from Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline, a potent antioxidant, from various polymer matrices. As a substituted quinoline derivative, this compound is utilized to prevent thermo-oxidative degradation in materials such as polyolefins and elastomers. Accurate quantification of this additive is critical for quality control, regulatory compliance, and understanding degradation kinetics. This document details the theoretical underpinnings and practical execution of several advanced extraction methodologies, including Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE), and traditional Solvent Extraction, providing researchers and drug development professionals with the necessary tools to develop robust, validated analytical methods.

Introduction: The Role and Challenge of Quinoline-Based Antioxidants

This compound belongs to the class of aminic antioxidants, which are highly effective at inhibiting degradation in polymers by scavenging free radicals generated during thermal or oxidative stress. It is structurally similar to the widely used polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), known for its excellent protective effects in natural and synthetic rubbers.[1][2][3] The relatively high molecular weight and low volatility of these quinoline derivatives ensure their longevity within the polymer, minimizing diffusive loss and providing sustained protection, particularly in high-temperature applications.[1]

However, the very properties that make it an effective stabilizer—its size and low volatility—present a significant analytical challenge. Efficiently extracting the analyte from the complex, often cross-linked, three-dimensional polymer network is the most critical step for accurate analysis. The choice of extraction technique is paramount and depends on the polymer matrix, the required extraction efficiency, laboratory throughput needs, and available instrumentation.

This guide explores the causality behind various extraction strategies, moving from the foundational principles of solubility and diffusion to detailed, step-by-step protocols for practical implementation.

Foundational Principles: The Science of Extraction

The extraction of an additive from a polymer is fundamentally a mass transfer process governed by two key physicochemical principles: solubility and diffusion .

  • Solubility: The process relies on selecting a solvent that readily dissolves the target analyte (the antioxidant) while having minimal effect on the polymer matrix itself. This principle is elegantly described by Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] A solvent with HSP values closely matching those of the analyte will be an effective solvent. Conversely, a large difference between the HSP of the solvent and the polymer ensures the matrix remains largely undissolved.[4]

  • Diffusion: The movement of the antioxidant from the bulk of the polymer to the solvent interface is governed by Fick's laws of diffusion.[6] The diffusion coefficient (D) is influenced by several factors:

    • Analyte Size: Smaller molecules diffuse faster. Bulky additives like pentamethyl-dihydroquinoline will have lower diffusion rates.[6]

    • Polymer Morphology: The extraction is faster from amorphous regions than from crystalline regions. The cross-link density in elastomers (like EPDM rubber) significantly impedes additive mobility.[7][8]

    • Temperature: Increasing the temperature enhances polymer chain mobility and increases the diffusion coefficient, accelerating extraction.[9]

Modern extraction techniques are designed to manipulate these factors to maximize recovery in the shortest possible time.

Strategic Selection of Extraction Methodology

The optimal extraction strategy is a balance of efficiency, speed, solvent consumption, and automation. A logical workflow for selecting the appropriate method is presented below.

G start Start: Define Analytical Goal (QC, R&D, Failure Analysis) polymer_type Identify Polymer Matrix start->polymer_type polyolefin Thermoplastics (PE, PP) polymer_type->polyolefin e.g., Polyolefins elastomer Elastomers (EPDM, NBR) polymer_type->elastomer e.g., Rubbers equipment Assess Available Equipment ple_uae PLE / UAE Available? equipment->ple_uae Yes soxhlet_reflux Basic Glassware Only equipment->soxhlet_reflux No polyolefin->equipment elastomer->equipment protocol_ple Protocol 1: PLE (High-Throughput, Low Solvent) ple_uae->protocol_ple Choose for Automation & Efficiency protocol_uae Protocol 2: UAE (Rapid, Moderate Solvent) ple_uae->protocol_uae Choose for Speed protocol_solvent Protocol 3: Solvent Extraction (Low Cost, Time/Solvent Intensive) soxhlet_reflux->protocol_solvent analysis Proceed to HPLC-UV Analysis protocol_ple->analysis protocol_uae->analysis protocol_solvent->analysis

Caption: Decision workflow for selecting an extraction method.

Detailed Extraction Protocols

Critical First Step: Sample Preparation

For all protocols, proper sample preparation is non-negotiable. The extraction of additives is a diffusion-limited process, making the surface area of the polymer a critical parameter.[10][11]

  • Cryogenic Grinding: Chill polymer samples (pellets, films, or sections of finished articles) in liquid nitrogen until brittle.

  • Milling: Grind the chilled sample in a freezer mill or a similar grinder to a fine powder or small granules (ideally <1 mm).[12]

  • Sieving (Optional): Sieve the ground material to ensure a consistent particle size for improved reproducibility.

  • Drying: Ensure the sample is free of moisture by drying under vacuum.

Protocol 1: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
  • Principle: This technique uses solvents at elevated temperatures and pressures, which dramatically increases extraction efficiency.[9][13] The high temperature enhances analyte solubility and diffusion rates, while the pressure keeps the solvent in a liquid state above its boiling point, enabling safe and rapid operation.[9] This method is highly reproducible, automated, and uses significantly less solvent than traditional methods.[14]

  • Instrumentation:

    • Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™)

    • Extraction cells (e.g., 10 or 22 mL)

    • Collection vials

    • Cellulose or glass fiber filters

  • Reagents:

    • For Polyolefins (PE, PP): 95:5 (v/v) Isopropanol (IPA) / Cyclohexane. Rationale: IPA is a good solvent for many antioxidants but a poor solvent for the polymer. Cyclohexane acts as a swelling agent, expanding the polymer matrix to facilitate solvent penetration and analyte diffusion.[13]

    • For Elastomers (EPDM, NBR): Acetone or Dichloromethane (DCM). Rationale: These solvents have a good balance of polarity to extract aminic antioxidants and the ability to swell the cross-linked rubber network.

    • Dispersing agent: Diatomaceous earth or clean sand.

  • Step-by-Step Methodology:

    • Place a filter at the bottom of the extraction cell.

    • Weigh accurately approximately 0.5 - 1.0 g of the cryo-milled polymer sample.

    • Mix the sample with 2-3 g of diatomaceous earth or sand. Rationale: This prevents the polymer particles from agglomerating when heated, ensuring consistent solvent contact.[13]

    • Load the mixture into the extraction cell and place another filter on top.

    • Load the cell into the PLE system.

    • Set the extraction parameters according to the table below.

    • Collect the extract in a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 10 mL) of a suitable solvent for HPLC analysis (e.g., Acetonitrile).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

  • Workflow Diagram (PLE):

    G start Cryo-milled Sample mix Mix with Sand start->mix load Load into Extraction Cell mix->load ple PLE System Run (Set Temp, Pressure, Cycles) load->ple collect Collect Extract ple->collect evap Evaporate Solvent (Nitrogen Stream) collect->evap recon Reconstitute in HPLC Solvent evap->recon filter Syringe Filter (0.45 µm) recon->filter end Ready for HPLC filter->end

    Caption: Pressurized Liquid Extraction (PLE) workflow.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)
  • Principle: This method employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local heating and pressure, disrupting the polymer surface and enhancing solvent penetration and mass transfer.[15] UAE is significantly faster than traditional maceration or Soxhlet extraction.[16]

  • Instrumentation:

    • Ultrasonic bath or probe sonicator

    • Conical flasks or sealed vials

    • Shaker (optional)

  • Reagents:

    • For Polyolefins (PE, PP): Isopropanol (IPA)

    • For Elastomers (EPDM, NBR): Acetone or Tetrahydrofuran (THF)

  • Step-by-Step Methodology:

    • Accurately weigh 1.0 - 2.0 g of the cryo-milled polymer into a 50 mL conical flask.

    • Add 20 mL of the selected extraction solvent.

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or slightly above the solvent level in the flask.

    • Sonicate for 30-60 minutes. Maintain a controlled temperature (e.g., 40-60°C) as excessive heat can degrade some analytes.[8]

    • After sonication, allow the polymer to settle.

    • Carefully decant the supernatant (extract) into a separate container.

    • Repeat the extraction (steps 2-6) on the polymer residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the collected supernatants.

    • Proceed with solvent evaporation, reconstitution, and filtration as described in Protocol 1 (steps 8-10).

  • Workflow Diagram (UAE):

    G start Cryo-milled Sample add_solvent Add Solvent to Flask start->add_solvent sonicate Ultrasonic Bath (Set Time, Temp) add_solvent->sonicate decant Decant Supernatant sonicate->decant repeat Repeat Extraction 2x decant->repeat repeat->add_solvent Yes combine Combine Supernatants repeat->combine No end Proceed to Evaporation & Reconstitution combine->end

    Caption: Ultrasonic-Assisted Extraction (UAE) workflow.

Protocol 3: Conventional Solvent Extraction (Reflux/Soxhlet)
  • Principle: This is a classical and robust method, often cited in standard methodologies like ASTM D7210.[17][18] In reflux extraction, the polymer is heated in a solvent. In Soxhlet extraction, the sample is continuously washed with freshly distilled hot solvent, which provides a highly efficient, though slow, extraction.[19] While time and solvent-intensive, these methods require minimal specialized equipment.

  • Instrumentation:

    • Soxhlet extraction apparatus or round-bottom flask with a reflux condenser

    • Heating mantle

    • Cellulose extraction thimbles (for Soxhlet)

  • Reagents:

    • For Polyolefins (PE, PP): Cyclohexane or Isooctane

    • For Elastomers (EPDM, NBR): Acetone

  • Step-by-Step Methodology (Soxhlet):

    • Accurately weigh 2.0 - 5.0 g of the cryo-milled polymer into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 150-200 mL of the selected solvent and a few boiling chips to the distillation flask.

    • Assemble the Soxhlet apparatus and connect the condenser to a chilled water supply.

    • Heat the flask using a heating mantle to maintain a steady reflux.

    • Allow the extraction to proceed for at least 6-8 hours. The process is complete after observing at least 12-15 siphon cycles.

    • After extraction, allow the apparatus to cool completely.

    • Transfer the extract from the distillation flask to a suitable container.

    • Proceed with solvent evaporation, reconstitution, and filtration as described in Protocol 1 (steps 8-10).

Data Presentation: Comparison of Methodologies

The choice of method involves trade-offs between speed, solvent usage, and capital cost. The following table summarizes typical performance characteristics for the extraction of a bulky antioxidant from a polyolefin matrix.

ParameterPressurized Liquid Extraction (PLE)Ultrasonic-Assisted Extraction (UAE)Conventional Soxhlet
Extraction Time/Sample 15 - 25 minutes30 - 60 minutes6 - 24 hours[14]
Solvent Volume/Sample 30 - 50 mL[14]60 - 100 mL150 - 250 mL[14]
Typical Temperature 100 - 140 °C40 - 60 °CSolvent Boiling Point
Automation Level High (fully automated)Low (manual)Low (manual)
Relative Efficiency Very High[14]High[16][19]High (but slow)
Key Advantage Speed, Low Solvent, ReproducibilityRapid, Simple SetupLow Capital Cost, Robust

Post-Extraction Analysis: Quantification by HPLC-UV

Once extracted, this compound is typically quantified using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

  • Principle: The reconstituted extract is injected into the HPLC system. The components are separated on a non-polar stationary phase (like a C18 column) with a polar mobile phase. The quinoline structure contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[13][20]

  • Typical HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (often with 0.1% acid like formic or acetic acid to improve peak shape). A typical starting point is 80:20 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Dihydroquinoline derivatives typically show strong absorbance around 230-280 nm. The optimal wavelength should be determined by analyzing a standard solution.

    • Quantification: External standard calibration. A calibration curve is generated by injecting known concentrations of a this compound reference standard.

Conclusion and Best Practices

The successful extraction of this compound from polymer matrices is achievable through several well-established techniques.

  • For high-throughput QC environments, Pressurized Liquid Extraction (PLE) is the superior method due to its speed, automation, and low solvent consumption.

  • For rapid method development or laboratories without access to PLE, Ultrasonic-Assisted Extraction (UAE) offers a significant time-saving advantage over conventional methods.

  • Conventional Solvent Extraction (Soxhlet) remains a valid, low-cost, and exhaustive method, particularly when validating results from newer techniques, and is enshrined in standards like ASTM D7210.

Regardless of the method chosen, meticulous sample preparation (cryogenic grinding) is the most critical factor for achieving accurate and reproducible results. All protocols must be validated for the specific polymer matrix and analyte concentration range to ensure they meet the rigorous standards of both industrial research and regulatory scrutiny.

References

  • ASTM D7210-21, Standard Practice for Extraction of Additives in Polyolefin Plastics, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D7210, Standard Practice for Extraction of Additives in Polyolefin Plastics, [Link]

  • ASTM D7210-21 - Standard Practice for Extraction of Additives in Polyolefin Plastics, [Link]

  • ASTM D 7210 - 2021 - DIN Media, [Link]

  • Standard Practice for Extraction of Additives in Polyolefin Plastics ASTM D7210 - SIS, [Link]

  • Hansen Solubility Parameters, [Link]

  • Microwave extraction of plastic products according to ASTM D7210, Berghof Products + Instruments GmbH, [Link]

  • Khalil, et al. "Comparative study of polyphenolic compound extraction from empty palm fruit bunches and sugarcane pulp." PMC, 2022, [Link]

  • Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ]) and calculated HSP [MPa 1/2 ] values of the pure solvents used. - ResearchGate, [Link]

  • Azmir, et al. "Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds." PMC, 2013, [Link]

  • Hansen solubility parameters - Stenutz, [Link]

  • Rubber additive migration: diffusion of antioxidants & waxes - YouTube, [Link]

  • Diffusion in polymers dependence on crosslink density. Eyring approach to mechanism, [Link]

  • The comparison of UAE with maceration and Soxhlet extraction. - ResearchGate, [Link]

  • Marcus, Y. "Some Advances in Supercritical Fluid Extraction for Fuels, Bio-Materials and Purification." MDPI, 2019, [Link]

  • Evaluation of Extracts Obtained from FruitWastes Using Different Methods, [Link]

  • Hansen Solubility Parameters Values List | PDF | Science & Mathematics - Scribd, [Link]

  • Optimization of parameters for the supercritical fluid extraction in the determination of N-nitrosamines in rubbers - PubMed, [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer, [Link]

  • Anti-aging effect of TMQ on EPDM for Various Cure Systems - ResearchGate, [Link]

  • CN111039863A - Preparation method of rubber antioxidant TMQ - Google P
  • Hansen, Charles M. "Hansen solubility parameters: a user's handbook." CRC press, 2000, [Link]

  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - MDPI, [Link]

  • A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation - PMC, [Link]

  • Anti-aging effect of TMQ on EPDM for Various Cure Systems - DergiPark, [Link]

  • New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - MDPI, [Link]

  • Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC, [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - RSC Publishing, [Link]

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Dosage and formulation of pentamethyl-dihydroquinoline antioxidants in elastomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, dosage optimization, and validation protocols for Pentamethyl-dihydroquinoline (PMDHQ) , a high-performance member of the dihydroquinoline class of antioxidants.[1] While standard 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) oligomers are the industry workhorse for thermal protection, the pentamethyl variant (specifically 2,2,4,6,7-pentamethyl-1,2-dihydroquinoline and its homologues) offers distinct advantages in lipophilicity and radical stabilization efficiency due to increased electron-donating methyl substitution on the quinoline ring.[1]

This note is designed for researchers requiring superior thermal-oxidative stability in Nitrile Butadiene Rubber (NBR) , Ethylene Propylene Diene Monomer (EPDM) , and high-performance Natural Rubber (NR) formulations.[1]

Chemical Profile & Mechanism of Action

The Structural Advantage

Unlike standard TMQ, which relies on a complex mixture of oligomers, PMDHQ is often utilized in specific high-grade fractions.[1] The additional methyl groups at the 6 and 7 positions of the benzene ring provide two critical functions:

  • Electronic Activation: They increase the electron density of the amine nitrogen, lowering the bond dissociation energy (BDE) of the N-H bond, thereby accelerating hydrogen donation to peroxy radicals (

    
    ).
    
  • Solubility Enhancement: The increased aliphatic character improves compatibility with non-polar elastomer matrices (EPDM, NR), reducing the risk of "blooming" (surface crystallization) compared to lower-molecular-weight quinolines.[1]

Radical Scavenging Pathway

PMDHQ functions as a primary (chain-breaking) antioxidant and a secondary (preventive) antioxidant via the formation of stable nitroxyl radicals.

PMDHQ_Mechanism Oxidation Oxidative Stress (Heat/O2) Polymer Elastomer Chain (R-H) Oxidation->Polymer Initiation Radical Peroxy Radical (ROO•) Polymer->Radical Propagation PMDHQ PMDHQ (Antioxidant) Radical->PMDHQ Attack Intermediate Aminyl Radical (PMDHQ•) PMDHQ->Intermediate H-Donation (Fast Kinetics) Nitroxide Nitroxyl Radical (Stable Trap) Intermediate->Nitroxide Transformation Product Non-Radical Product (ROOH + Inactive) Intermediate->Product Termination Nitroxide->Radical Regeneration (Denisov Cycle)

Figure 1: Mechanism of PMDHQ stabilization.[1] The cycle highlights the regeneration capability (Denisov Cycle) typical of hindered amines/quinolines, providing long-term protection.

Formulation & Dosage Strategy

The optimal dosage of PMDHQ is non-linear; "more" is not always "better" due to the pro-oxidant effects of amines at high concentrations.

Dosage Guidelines by Elastomer Type
ElastomerTarget ApplicationPMDHQ Dosage (phr)*Synergist (Recommended)Critical Constraints
NBR (Nitrile)Oil Seals, O-rings1.0 – 2.0 Zinc 2-mercaptobenzimidazole (ZMMBI)Solubility decreases as ACN content increases.[1]
EPDM Auto Weatherstripping0.5 – 1.5 Hindered Phenol (e.g., AO-1010)PMDHQ may slightly discolor; avoid in white profiles.[1]
NR (Natural)Heavy Duty Tires1.5 – 3.0 6PPD (Anti-ozonant)High dosage required for reversion resistance.[1]
CR (Neoprene)Belts/Hoses1.0 – 2.0 Octylated Diphenylamine (ODPA)Excellent HCl scavenging support.[1]

*phr = parts per hundred rubber[2]

Synergistic Systems

PMDHQ should rarely be used alone.[1]

  • Heat Resistance Synergy: Combine PMDHQ (1.5 phr) + ZMMBI (1.0 phr) .[1] The imidazole regenerates the quinoline radical, extending service life significantly.

  • Flex-Fatigue Synergy: Combine PMDHQ (1.0 phr) + 6PPD (1.5 phr) . 6PPD handles dynamic stress/ozone, while PMDHQ handles static thermal load.[1]

Experimental Protocols

Protocol A: High-Shear Incorporation (Dispersion)

Objective: To ensure molecular-level dispersion of PMDHQ without degrading the polymer matrix.[1]

  • Equipment: Internal Mixer (Banbury/Brabender) or Two-Roll Mill.

  • Masterbatch Phase:

    • Add Elastomer and masticate for 60s.[1]

    • Add PMDHQ before Carbon Black/Fillers.[1] This allows the antioxidant to bind to the polymer matrix before the filler surface area absorbs it.

    • Temperature Limit: Maintain mix temperature < 130°C to prevent premature volatilization or oxidation of the additive during mixing.

  • Verification: Press a thin film (approx. 100 microns). Examine under an optical microscope (100x). Presence of agglomerates >10µm indicates poor dispersion; increase mixing time or temperature slightly.[1]

Protocol B: Accelerated Heat Aging (Modified ASTM D573)

Objective: Quantify the efficiency of PMDHQ against thermal degradation.

  • Sample Prep: Cut Type C dumbbells (ASTM D412) from cured sheets.

  • Measurement (T0): Measure Tensile Strength, Elongation at Break, and Modulus (100%) prior to aging.

  • Aging Conditions:

    • NBR: 70 hours @ 100°C (Standard) / 168 hours @ 125°C (High Performance).[1]

    • EPDM: 168 hours @ 150°C.[1]

    • Note: Use a forced-air circulating oven with an air exchange rate of 3-10 changes/hour.[1]

  • Measurement (Tx): Allow samples to rest for 16-96 hours at 23°C. Retest physical properties.

  • Calculation:

    
    
    Acceptance Criteria:
    
    
    
    Tensile > -20% and
    
    
    Elongation > -30% typically indicates successful stabilization.[1]
Protocol C: Migration and Staining Test (ASTM D925 Method B)

Objective: Confirm that PMDHQ does not migrate to the surface (bloom) or stain contact materials.

  • Sandwich Assembly: Place a white lacquer-coated metal panel against the PMDHQ-cured rubber slab.[1]

  • Exposure: Compress under 1 psi load and expose to UV light (Sunlamp) for 48 hours @ 50°C.

  • Evaluation: Remove rubber.[1] Inspect the white panel for yellow/brown discoloration.[1]

    • Result: PMDHQ is a staining antioxidant (Class B/C).[1] It will stain.[1] This test is to quantify the degree of staining to determine if it meets application limits (e.g., under-the-hood auto parts = acceptable; medical device housing = failure).[1]

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Compounding cluster_1 Phase 2: Validation RawMaterial Raw Polymer (NBR/EPDM) Mixing Internal Mixer Add PMDHQ @ T<130°C RawMaterial->Mixing Curing Vulcanization (T90 + 2 min) Mixing->Curing OriginalTest T0 Properties (Tensile/Elongation) Curing->OriginalTest Aging Oven Aging (ASTM D573) OriginalTest->Aging FinalTest Tx Properties (Calculate % Retention) Aging->FinalTest

Figure 2: Step-by-step experimental workflow for validating PMDHQ efficacy in elastomer compounds.[1]

References

  • ASTM International. (2019).[1] ASTM D573-04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven.[1] ASTM International.[1] [Link]

  • Datta, R. N. (2002).[1] Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. Smithers Rapra.[1] (Contextual grounding on antioxidant interference with cure systems).

  • Ignatz-Hoover, F. (2014).[1] Antidegradants: Chemistry and Applications. In Rubber Compounding: Chemistry and Applications (2nd Ed.).[1] CRC Press.[1] (Authoritative source on Dihydroquinoline mechanisms).

  • Liu, Y., & Gao, Q. (2012).[1] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link] (Mechanistic comparison of TMQ variants).

Disclaimer: This protocol is for R&D purposes. PMDHQ is a staining antioxidant and is generally not suitable for medical devices contacting mucosa or drug pathways (ISO 10993 constraints).[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Dihydroquinoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolines. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges in this process: catalyst deactivation. By understanding the root causes of catalyst deactivation and implementing targeted solutions, you can enhance your reaction efficiency, improve product yield, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My dihydroquinoline synthesis has stalled or the reaction rate has significantly decreased. What are the likely causes?

A decreased reaction rate is a primary indicator of catalyst deactivation. The most common causes can be broadly categorized into poisoning, fouling, thermal degradation (sintering), and mechanical loss. In the context of dihydroquinoline synthesis, particularly from aniline and acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), fouling and poisoning are frequent culprits.

  • Fouling: The condensation reaction between aniline and acetone is known to be complex, producing not only the desired dihydroquinoline but also a variety of oligomers (dimers, trimers, tetramers) and other side-products.[1][2] These higher molecular weight species can deposit on the catalyst surface, blocking active sites and pores, a process known as fouling or coking.[1][3]

  • Poisoning: Impurities present in your starting materials (aniline and acetone) or solvents can strongly adsorb to the catalyst's active sites, rendering them inactive.[4] Common poisons for hydrogenation catalysts like palladium and nickel include sulfur and nitrogen-containing compounds.[4]

  • Thermal Degradation (Sintering): If the reaction is conducted at excessively high temperatures, the metal nanoparticles on the catalyst support can agglomerate.[5] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Mechanical Attrition: In slurry reactors, vigorous stirring can cause physical breakdown of the catalyst support, leading to the formation of fines and a loss of active material.

Q2: What specific impurities in my aniline or acetone should I be concerned about?

The purity of your starting materials is critical for maintaining catalyst activity.

  • Aniline: Industrial-grade aniline can contain traces of sulfur compounds (like thiophene), nitrobenzene, and other nitrogen-containing heterocycles. Sulfur is a notorious poison for palladium and nickel catalysts.[4] Nitrobenzene, if not fully reduced to aniline, can also interact with the catalyst surface.

  • Acetone: Acetone produced via the cumene process may contain impurities such as aliphatic aldehydes, olefins, and other carbonyl compounds like diacetone alcohol and mesityl oxide.[6] Aldehydes can undergo side reactions, leading to the formation of byproducts that may foul the catalyst. Phenol is another potential impurity from this process.[6]

Q3: I observe a color change in my reaction mixture and the catalyst appears clumped. What does this indicate?

A change in the catalyst's appearance, such as turning black and clumping, often suggests severe deactivation.

  • Palladium Catalysts (e.g., Pd/C): The formation of a black precipitate, often referred to as "palladium black," indicates the agglomeration of palladium nanoparticles that have detached from the support or sintered.[7] This is a form of thermal and/or chemical degradation.

  • Fouling: The catalyst particles may become encapsulated by the oligomeric byproducts, leading to a change in color and texture.

Q4: Can I regenerate my deactivated catalyst?

In many cases, yes. The appropriate regeneration method depends on the primary cause of deactivation.

  • For Fouling/Coking: A common method is controlled oxidation (calcination) in a stream of air or diluted oxygen to burn off the deposited organic material.[8] However, this must be done carefully to avoid excessive temperatures that could cause sintering.

  • For Reversible Poisoning: Some poisons can be removed by washing the catalyst with appropriate solvents or by a chemical treatment.

  • For Sintering: Sintering is generally irreversible.

It's crucial to diagnose the cause of deactivation before attempting regeneration.

Troubleshooting Guide: A Systematic Approach

When faced with catalyst deactivation, a systematic approach is key to identifying the root cause and implementing an effective solution.

dot

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Diagnostic Experiments and Protocols

To pinpoint the cause of deactivation, a combination of reaction analysis and catalyst characterization is necessary.

Protocol 1: Analysis of Reaction Mixture for Byproducts

Objective: To identify the presence of oligomers and side products that could be responsible for catalyst fouling.

Methodology:

  • Sample Collection: Carefully take a representative sample from the reaction mixture where catalyst deactivation is observed.

  • Catalyst Removal: Separate the catalyst from the liquid phase by filtration or centrifugation.

  • Analysis: Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Interpretation: Compare the chromatogram to that of a successful reaction. The presence of additional, higher molecular weight peaks is indicative of oligomer formation.[1] Mass spectrometry can help in identifying the structures of these byproducts.

Protocol 2: Characterization of the Deactivated Catalyst

Objective: To physically and chemically analyze the deactivated catalyst to identify the deactivation mechanism.

Methodology:

  • Catalyst Recovery: After the reaction, carefully recover the deactivated catalyst by filtration.

  • Washing: Wash the catalyst with a suitable solvent (e.g., toluene or THF) to remove any loosely adsorbed species.

  • Drying: Dry the catalyst under vacuum at a low temperature.

  • Characterization:

    • Scanning Electron Microscopy (SEM) / Energy Dispersive X-ray Spectroscopy (EDX): To observe changes in the catalyst morphology and to detect the presence of foreign elements (poisons) on the surface.

    • Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst suggests fouling or sintering.

    • X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of the active metal and to detect the presence of poisons on the catalyst surface.

    • Thermogravimetric Analysis (TGA) / Temperature-Programmed Oxidation (TPO): To quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

Deactivation Mechanism Key Observational and Analytical Indicators
Poisoning - Presence of unexpected elements (e.g., S, Cl, P) in EDX or XPS spectra. - No significant change in catalyst morphology (SEM) or surface area (BET) in the early stages.
Fouling / Coking - Significant decrease in BET surface area and pore volume. - Visible deposits on the catalyst surface in SEM images. - Weight loss at high temperatures in TGA, corresponding to the combustion of organic deposits. - Presence of oligomers and byproducts in the reaction mixture (HPLC, GC-MS).[1]
Sintering - Increase in the size of metal nanoparticles observed by Transmission Electron Microscopy (TEM). - Decrease in metal dispersion as measured by chemisorption. - Decrease in BET surface area.
Mechanical Attrition - Presence of fine catalyst particles in the reaction mixture. - Changes in the particle size distribution of the catalyst.

Catalyst Regeneration Protocols

Caution: Always handle catalysts, especially pyrophoric ones like Raney® Nickel, with appropriate safety precautions in an inert atmosphere.

Protocol 3: Regeneration of Fouled Palladium on Carbon (Pd/C) Catalyst

Objective: To remove organic foulants from the surface of a Pd/C catalyst.

Methodology:

  • Solvent Washing:

    • Suspend the deactivated catalyst in a suitable solvent (e.g., toluene or methanol).

    • Stir for 1-2 hours at a slightly elevated temperature (40-50 °C).

    • Filter the catalyst and repeat the washing process 2-3 times.

  • Chemical Reduction (for mild deactivation):

    • After solvent washing, suspend the catalyst in methanol.

    • Add a reducing agent such as hydrazine hydrate or a formalin solution (25-35 wt%).[3] The amount of reducing agent should be 4-7 times the mass of the catalyst.[3]

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the catalyst, wash thoroughly with deionized water and then methanol, and dry under vacuum.

  • Oxidative Regeneration (for severe coking):

    • Place the solvent-washed and dried catalyst in a tube furnace.

    • Pass a stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to 250-350 °C and hold for 2-4 hours, or until the carbonaceous deposits are burned off (monitor the off-gas for CO₂).

    • Cool the catalyst under a stream of nitrogen.

    • The oxidized palladium will need to be re-reduced before use, typically with hydrogen gas.

Protocol 4: Regeneration of Deactivated Raney® Nickel Catalyst

Objective: To restore the activity of a Raney® Nickel catalyst.

Methodology:

  • Washing:

    • Thoroughly wash the deactivated catalyst with methanol and then deionized water to remove residual organics and byproducts.[9]

  • Alkali Treatment:

    • Prepare a dilute aqueous solution of sodium hydroxide (e.g., 5-10 wt%).

    • Suspend the washed catalyst in the NaOH solution and stir at 40-90 °C for 1-2 hours.[5][9] This helps to remove strongly adsorbed acidic species and some organic residues.

  • Water Washing:

    • Carefully decant the alkaline solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7-8).[9]

  • In-Situ Hydrogen Treatment (for more severe deactivation):

    • In a suitable autoclave, suspend the washed catalyst in a high-boiling inert solvent.

    • Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to 150 °C for several hours.[5][6] This can help to hydrogenate and remove stubborn adsorbed species.

Preventative Measures

The most effective way to address catalyst deactivation is to prevent it from occurring in the first place.

  • High-Purity Starting Materials: Use aniline and acetone of the highest available purity to minimize the introduction of catalyst poisons.

  • Optimize Reaction Conditions:

    • Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize sintering and the formation of high-molecular-weight byproducts. The reaction to form 2,2,4-trimethyl-1,2-dihydroquinoline is exothermic, so temperature control is crucial.

    • Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to avoid prolonged exposure of the catalyst to the reaction environment, which can promote fouling.

  • Catalyst Selection: Consider using a more robust catalyst or a catalyst with a support that is less susceptible to the specific deactivation mechanisms observed in your system.

By adopting a proactive and systematic approach to troubleshooting, you can significantly extend the lifetime and performance of your catalysts in dihydroquinoline synthesis.

References

  • BenchChem. (2025). Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
  • CN105363476A. (2016). Palladium/carbon catalyst regeneration and mechanical application method.
  • Lattimer, R. P., Hooser, E. R., Rhee, C. K., & Layer, R. W. (1980). Characterization of Aniline-Acetone Condensation Products by Liquid Chromatography and Mass Spectroscopy. Rubber Chemistry and Technology, 53(2), 365-376.
  • RU2609028C1. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Ordóñez, S., Díaz, E., & de la Osa, A. R. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • Nowicki, J., Jaroszewska, K., & Wesołowski, M. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.
  • DCL Inc. (2004).
  • Soutelo-Maria, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Nowicki, J. (2018). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Academia.edu.
  • US4897482A. (1990). Process for the preparation of oligomeric 2,2,4-trimethyl-1,2-dihydroquinoline.
  • US3165478A. (1965). Process for the regeneration of raney-nickel catalyst.
  • US3674707A. (1972). Regeneration of sulfur-poisoned raney nickel catalyst.
  • Chu, W., et al. (2018). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 52(15), 8378-8387.
  • KAUST Repository. (2021).
  • Wang, C., et al. (2019). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • CN102580766A. (2012). Regeneration method of recycled Raney-Ni catalyst for EHA (2-ethylhexyl 4-(dimethylamino)benzoate).
  • Larsson, A. C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
  • Organic Syntheses Procedure. (n.d.). is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm.
  • Craig, D. (1938). The Reaction of Acetone with Aniline. Journal of the American Chemical Society, 60(6), 1458-1465.
  • Du, Y., et al. (2006). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Faria, J. L., et al. (2008). Catalytic properties of carbon materials for wet oxidation of aniline. Applied Catalysis B: Environmental, 83(3-4), 233-240.
  • Ali, S. A., et al. (2022). Investigating the Effects of Organonitrogen Types on Hydrodearomatization Reactions over Commercial NiMoS Catalyst.
  • Karpišová, J., et al. (2014). Influence of preparation method and palladium content on Pd/C catalysts activity in liquid phase hydrogenation of nitrobenzene to aniline.
  • Deng, G. J., et al. (2012). Reaction of various aldehydes with aniline and acetone. Chemistry-A European Journal, 18(36), 11339-11342.
  • Karpišová, J., et al. (2014). Influence of preparation method and palladium content on Pd/C catalysts activity in the liquid phase hydrogenation of nitrobenzene to aniline. Request PDF.
  • Li, C., et al. (2022). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use. ACS Omega, 7(28), 24458-24469.
  • Utkin, A. Y., et al. (2022). Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline.
  • BenchChem. (2025).
  • Amelia, F., et al. (2023). Regeneration of Spent Nickel Catalyst by Hydrometallurgical Method. Jurnal UNS.
  • Larsson, A. C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes.
  • Knowde. (n.d.).
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5651-5654.

Sources

Resolving solubility issues of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Polar Solvents Ticket ID: PMDHQ-SOL-001 Status: Active Guide[1][2]

Executive Summary & Chemical Profile

User Issue: Difficulty dissolving 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (PMDHQ) in polar solvents (Water, Methanol, Acetonitrile) for biological or analytical applications.

Root Cause Analysis: PMDHQ is a highly lipophilic antioxidant and synthesis intermediate.[2] Unlike its more common analog (2,2,4-trimethyl-1,2-dihydroquinoline or TMQ), the addition of two extra methyl groups (positions 6 and 8) significantly increases its partition coefficient (LogP).[2]

  • Hydrophobic Burden: The five methyl groups create a "grease ball" effect, shielding the polar amine functionality.[2]

  • Lattice Energy: The symmetry of the molecule often leads to high crystal lattice energy, requiring significant solvent interaction to break.[2]

  • Basicity: While it contains a secondary amine, the steric bulk at the 2,2 and 8-positions hinders protonation, making standard acid-salt formation slower than expected.[1][2]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Formula C₁₄H₁₉NHigh Carbon-to-Heteroatom ratio.[1][2]
Estimated LogP ~4.2 - 4.8Highly Lipophilic (Water Insoluble).[1][2]
pKa (Conjugate Acid) ~3.5 - 4.5 (Est.)[1][2]Weak base; requires strong acid to protonate.[2]
Physical State Viscous Oil or Low-Melting SolidSlow dissolution kinetics.[1][2]
Oxidation Sensitivity HighSolutions darken (brown/red) upon air exposure.[1][2]

Solvent Compatibility Matrix

Use this table to select the primary solvent for your stock solution.

Solvent ClassSolventSolubility RatingRecommended Use
Polar Aprotic DMSO [1][2] ★★★★☆ (High)Best for Bio-Assays. Stable stock solutions (>50 mM).[1][2]
Polar Aprotic DMF / NMP [1][2] ★★★★★ (Very High)Chemical synthesis; difficult to remove.[2]
Polar Protic Methanol [1][2][3] ★★☆☆☆ (Low/Mod)Only for dilute analytical standards (<1 mg/mL).[1][2]
Polar Protic Ethanol [1][2] ★★★☆☆ (Moderate)Better than MeOH, but requires warming.[1][2]
Non-Polar Chloroform [1][2] ★★★★★ (Very High)NMR, extraction, initial dissolution.[1][2]
Aqueous Water/PBS ☆☆☆☆☆ (Insoluble)DO NOT USE without modification (see Protocol B).[1][2]

Decision Logic: Solvent Selection Workflow

Follow this logic path to determine the correct solubilization strategy for your specific application.

SolventStrategy Start Start: Define Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSynth Chemical Synthesis Or Analysis Start->ChemSynth ConcCheck Final Conc. > 100 µM? BioAssay->ConcCheck Polarity Is Polar Solvent Required? ChemSynth->Polarity DMSO Protocol A: DMSO Stock + Dilution ConcCheck->DMSO No (Low Conc) Micelle Protocol C: Surfactant (Tween 80) ConcCheck->Micelle Yes (High Conc) DCM Use DCM, Chloroform, or Toluene Polarity->DCM No Acidify Protocol B: Acid-Assisted (HCl/MeOH) Polarity->Acidify Yes (e.g. HPLC)

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Troubleshooting Protocols

Protocol A: DMSO Stock Preparation (Standard)

For use in cell culture or enzyme assays where final DMSO concentration must be < 0.5%.[1][2]

The Challenge: PMDHQ is hydrophobic.[2] Adding a DMSO stock directly to water often causes immediate "crashing out" (precipitation), visible as a milky cloud.[1][2]

  • Weighing: Weigh PMDHQ into a glass vial (avoid polystyrene; PMDHQ can leach plastics).[2]

  • Primary Dissolution: Add anhydrous DMSO to achieve a concentration 1000x higher than your final target (e.g., make a 10 mM stock for a 10 µM final assay).

    • Tip: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate at 35°C for 5 minutes.

  • The "Shift" Technique (Critical Step):

    • Do NOT add DMSO stock to the buffer.[2]

    • DO add the buffer to the DMSO stock rapidly while vortexing, OR use an intermediate dilution step.

    • Intermediate Step: Dilute the 10 mM DMSO stock 1:10 into Ethanol first, then dilute that into the aqueous buffer.[2] The ethanol bridge reduces the surface tension shock.

Protocol B: Acid-Assisted Solubilization (In-Situ Salt Formation)

For analytical chemistry (HPLC) or synthesis in polar media.[1][2]

Mechanism: PMDHQ is a base.[1][2] Converting it to the Hydrochloride (HCl) salt dramatically increases polar solubility by introducing an ionic charge.[2]

  • Solvent Prep: Prepare a solution of 0.1% Formic Acid or 10 mM HCl in Methanol.[2]

  • Dissolution: Add PMDHQ to this acidified solvent.

  • Sonication: Sonicate for 10 minutes. The acid protonates the secondary amine (N-H → N-H₂⁺).[1][2]

  • Verification: If the solution remains cloudy, the lipophilicity of the 5 methyl groups is overpowering the single charge.

    • Correction: Increase acid concentration to 1M HCl or switch to a stronger organic acid like Methanesulfonic acid (MsOH).[2]

Protocol C: Surfactant Complexation (Micelles)

For high-concentration aqueous delivery (>100 µM) where DMSO is toxic.[1][2]

  • Mix: Combine PMDHQ with Tween 80 or Cremophor EL (ratio 1:5 w/w drug:surfactant).[1][2]

  • Evaporate: If PMDHQ was dissolved in a volatile solvent (like chloroform) to mix with the surfactant, evaporate the solvent completely to leave a lipid film.[2]

  • Reconstitute: Add warm saline (37°C) and vortex vigorously. The surfactant encapsulates the hydrophobic PMDHQ inside micelles, allowing it to stay suspended in water.

Frequently Asked Questions (FAQ)

Q1: My solution turned pink/red after 24 hours. Is it ruined? A: Likely, yes. Dihydroquinolines are potent antioxidants because they sacrifice themselves to oxidation.[2] A color change to pink, red, or brown indicates the formation of quinone-imines or dimers (oxidative degradation).[1][2]

  • Fix: Always prepare fresh.[1][2] Store stocks in amber vials under Argon or Nitrogen gas at -20°C. Add a sacrificial antioxidant (like Ascorbic Acid) if your assay permits.[1][2]

Q2: Can I use pH 7.4 PBS as a solvent? A: No. At pH 7.4, PMDHQ is predominantly uncharged (neutral) and highly lipophilic.[2] It will precipitate.[1][2] You must use a carrier (DMSO/Cyclodextrin) or a surfactant to keep it in PBS.[2]

Q3: Why does it dissolve in Acetone but precipitate when I add water? A: This is the "Ouzo Effect."[2] Acetone is a good solvent for PMDHQ, but it is also miscible with water.[1][2] When you add water, the solvent power of the mixture drops below the threshold required to hold the hydrophobic PMDHQ, forcing it out of solution as micro-droplets.[1]

References & Authoritative Sources

  • PubChem Compound Summary. "2,2,4,6,8-pentamethyl-1H-quinoline (CID 4712449)."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2024.[2][4][5] [1][2]

  • Sigma-Aldrich/Merck. "Product Specification: 2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline (Related Analog Data)." Technical Data Sheet.

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1][2] ISRN Pharmaceutics, 2012.[1][2] (General reference for surfactant/co-solvent methodologies).

  • ChemicalBook. "1,2-Dihydro-2,2,4-trimethylquinoline Properties (Analogous Structure Data)."

(Note: Due to the niche nature of the 2,2,4,6,8-pentamethyl variant, specific solubility curves are extrapolated from the well-documented 2,2,4-trimethyl (TMQ) and Ethoxyquin class data, adjusted for the increased lipophilicity of the additional methyl groups.)[1][2]

Sources

Technical Support Center: Stability & Storage of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PMDHQ-STAB-001 Status: Active Classification: Reagent Handling & Stability Guide

Executive Summary: The Stability Paradox

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline is a potent antioxidant often used as a probe in oxidative stress research or as a specialized intermediate in organic synthesis.

Its chemical utility stems from its high reactivity toward free radicals and oxygen . This creates a storage paradox: the very property that makes it useful (scavenging oxidative species) makes it inherently unstable during storage. Without rigorous protection, the molecule undergoes oxidative oligomerization and radical-mediated degradation , turning from a pale yellow solid/oil into a dark brown, insoluble tar.

This guide provides a self-validating storage protocol to maintain >98% purity over extended periods.

The Science of Degradation (Mechanism)

To prevent degradation, one must understand the enemy. Unlike simple amines, the 1,2-dihydroquinoline core possesses a specific vulnerability at the N-H position and the C3-C4 double bond .

Why it Degrades
  • Radical Initiation: Light or trace metals trigger the abstraction of the hydrogen atom from the nitrogen (N1 position).

  • Aminyl Radical Formation: This generates a nitrogen-centered radical.

  • Oligomerization: Because the C2 position is fully substituted (gem-dimethyl), simple aromatization to a planar quinoline is sterically and energetically difficult. Instead, the radical typically attacks the C3, C6, or C8 positions of neighboring molecules, leading to dimers and oligomers .

  • Outcome: The formation of high-molecular-weight polymers (tars) which are dark in color and sparingly soluble in the original solvent.

Visualization: The Degradation Pathway

OxidationPathway PMDHQ Intact PMDHQ (Pale Yellow) Radical Aminyl Radical (Intermediate) PMDHQ->Radical H-abstraction (-H•) Light Trigger: UV Light / O2 Light->Radical Dimer C-N or C-C Dimers (Impurities) Radical->Dimer Coupling Polymer Oligomers/Tars (Dark Brown/Black) Dimer->Polymer Propagation

Figure 1: The radical-mediated degradation pathway. Note that the "gem-dimethyl" effect at C2 shifts the pathway from simple aromatization toward polymerization.

Master Storage Protocol (SOP)

This protocol is designed to be self-validating . If you follow these steps, the compound’s appearance serves as a confirmation of purity.

Phase 1: Arrival & Initial Handling
  • Immediate Action: Do not store the vendor bottle directly in the fridge if it has been opened in air.

  • Aliquot Strategy: Repeated freeze-thaw cycles introduce moisture. Aliquot the material immediately upon receipt.

Phase 2: The "Argon Shield" Storage Method
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid/liquid, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Temperature -20°C (Standard) Slows the kinetics of radical propagation.
Container Amber Glass + Parafilm Amber glass blocks UV radiation (radical initiator). Parafilm acts as a secondary seal against moisture ingress.
Desiccant Required Hydrolysis is a secondary degradation pathway. Store the vial inside a secondary jar containing Drierite or silica gel.
Phase 3: Workflow Visualization

StorageProtocol Start Receive PMDHQ Check Check Color: Pale Yellow? Start->Check Purify Perform Purification (See Section 4) Check->Purify No (Brown/Black) Aliquot Aliquot under Inert Gas (Glovebox or Cone) Check->Aliquot Yes Purify->Aliquot Seal Seal: Amber Vial + Parafilm + Argon Overlay Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store Use Thaw to RT BEFORE Opening Store->Use Experiment Day Use->Seal Reseal immediately

Figure 2: Decision tree for handling and storage. The critical step is thawing to Room Temperature (RT) before opening to prevent water condensation.

Troubleshooting & FAQs

Q1: The compound has turned from yellow to dark brown. Is it usable?

Status: Compromised.

  • Diagnosis: The color change indicates significant oxidation and oligomer formation (see Figure 1).

  • Action: Do not use for sensitive kinetic assays.

  • Recovery: You can repurify the compound using silica gel column chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (start 95:5, gradient to 80:20).

    • Observation: The oligomers are highly polar and will stick to the baseline (top of the column), while the monomeric PMDHQ elutes early.

Q2: I need to weigh 5mg, but I don't have a glovebox. What do I do?

Protocol: Use the "Argon Cone" technique.

  • Place an inverted funnel connected to an Argon line over your balance.

  • Open the vial under the funnel.

  • Weigh quickly.

  • Flush the vial with Argon for 10 seconds before re-capping.

  • Why: This creates a localized inert atmosphere sufficient for short exposures.

Q3: Can I store it in solution (e.g., DMSO or Ethanol)?

Recommendation: NO.

  • Reasoning: Dissolving the compound increases the surface area available for oxidation. Furthermore, solvents like DMSO can be hygroscopic (absorb water), and chlorinated solvents (Chloroform/DCM) often contain trace acids that catalyze the disproportionation of dihydroquinolines.

  • Best Practice: Store as a neat solid/oil. Make fresh stock solutions immediately before use.

Q4: I see a new peak in my LC-MS at [M-1] or [2M]. What is it?
  • [M-1] or [M-2]: Indicates oxidation to a quinolone or nitrone species.

  • [2M]: Indicates dimerization.

  • Resolution: These are irreversible degradation products. Refer to the purification protocol in Q1.

References

  • Mechanism of Dihydroquinoline Oxidation

    • Forrest, T. P., et al. "On the mechanism of disproportionation reactions of 1,2-dihydroquinolines."[1] Canadian Journal of Chemistry, 2011.

    • Relevance: Establishes the acid-catalyzed and radical pathways for dihydroquinoline instability.
  • Handling Air-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134.[2] "Handling Air-Sensitive Reagents."

    • Relevance: The industry standard for inert gas handling techniques (Syringe/Schlenk).
  • Chemical Safety & Properties (PMDHQ)

    • PubChem CID 4712449 (2,2,4,6,8-pentamethyl-1H-quinoline).[3]

    • Relevance: Physical properties and safety data.[3][4][5]

  • General Antioxidant Chemistry (TMQ Analogues)

    • Kucuk, A., et al. "Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)
    • Relevance: Discusses the oligomerization side-products of methyl

Sources

Addressing thermal degradation of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline in processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

A Guide to Understanding and Mitigating Thermal Degradation During Processing

Disclaimer: Specific experimental data on the thermal degradation of this compound is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry, the known behavior of the dihydroquinoline scaffold, and standard pharmaceutical stress testing methodologies. The information provided should be used as an authoritative starting point for experimental design and troubleshooting.

Introduction

This compound is a substituted nitrogen-containing heterocyclic compound with potential applications in materials science and drug development. As with many complex organic molecules, its stability during processing—especially under thermal stress—is a critical parameter that can influence the final product's purity, efficacy, and safety. This guide serves as a technical resource for researchers, scientists, and drug development professionals to anticipate, identify, and address thermal degradation issues encountered during experimental and manufacturing processes.

Section 1: Understanding the Risk: Predicted Thermal Degradation Pathways

The 1,2-dihydroquinoline core is susceptible to degradation under thermal stress, primarily through oxidation and rearrangement reactions. The presence of multiple methyl groups on the ring system of this compound influences its electronic properties and steric environment, which in turn dictates its degradation profile.

Key Predicted Pathways:

  • Oxidation to Quinoline: The dihydroquinoline ring is readily oxidized to the more stable aromatic quinoline. This is often the primary degradation pathway, especially in the presence of atmospheric oxygen. This process can lead to significant changes in the compound's biological activity and physical properties.[1][2]

  • N-Dealkylation/Side-Chain Oxidation: While less common for the N-H bond in a secondary amine, oxidative stress can potentially lead to reactions involving the methyl substituents, forming aldehydes, ketones, or carboxylic acids, particularly under aggressive conditions.

  • Ring-Opening Reactions: At very high temperatures or in the presence of other reactive species, the heterocyclic ring may undergo cleavage, leading to a complex mixture of smaller, fragmented molecules.

  • Polymerization: Some dihydroquinoline derivatives can be prone to polymerization or condensation reactions, especially in the presence of acidic catalysts or upon prolonged heating.

Degradation Pathways PMDQ 2,2,4,6,8-Pentamethyl- 1,2-dihydroquinoline Quinoline Aromatic Quinoline Derivative PMDQ->Quinoline Oxidation (Primary Pathway) SideChainOx Side-Chain Oxidation Products PMDQ->SideChainOx High Temp/ Aggressive Oxidation RingOpen Ring-Opened Fragments PMDQ->RingOpen Extreme Thermal Stress Polymer Polymeric Byproducts PMDQ->Polymer Acid Catalysis/ Prolonged Heating

Caption: Predicted thermal degradation pathways for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues observed during the processing of this compound in a practical question-and-answer format.

Issue 1: Sample Discoloration During Heating

  • Question: My initially off-white or colorless sample of this compound turned yellow or brown after heating. What's happening?

  • Answer & Causality: This is a classic indicator of thermal degradation. The color change is typically due to the formation of highly conjugated systems. The most probable cause is the oxidation of the dihydroquinoline ring to its corresponding aromatic quinoline derivative. The extended π-system in the quinoline product absorbs light at longer wavelengths, appearing colored. Even trace amounts of this degradant can cause noticeable discoloration.

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: The most effective solution is to minimize exposure to oxygen. Conduct heating steps under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature Optimization: Determine the minimum effective processing temperature. Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to identify the onset temperature of degradation.[3][4]

    • Time Limitation: Reduce the duration of exposure to high temperatures.

    • Antioxidant Addition: For formulation work, consider the inclusion of a compatible antioxidant. Antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherol can inhibit free-radical oxidation pathways.[5][6][7] The choice and concentration must be carefully validated to ensure they do not introduce other compatibility issues.[5]

Issue 2: Appearance of New Peaks in Post-Processing Analysis (HPLC/GC)

  • Question: After heating my formulation, my HPLC chromatogram shows a decrease in the main peak area for this compound and the appearance of several new, unknown peaks. How do I address this?

  • Answer & Causality: The new peaks are almost certainly degradation products. A "stability-indicating" analytical method is crucial for separating and quantifying the parent compound from these new entities.[8][9][10] The goal of a forced degradation study is to intentionally generate these products to ensure your analytical method can resolve them.[11][12][13] A decrease in the main peak without a corresponding appearance of other peaks (a loss of "mass balance") might suggest the formation of volatile degradants not detected by HPLC or non-UV active compounds.[13]

  • Troubleshooting & Mitigation:

    • Method Validation: Confirm that your analytical method is "stability-indicating." This means it can resolve the parent drug from all potential degradation products, process impurities, and excipients.[9][14] This is a requirement under ICH guidelines.[15]

    • Process Parameter Optimization: Create a design of experiments (DoE) to investigate the impact of temperature, time, and atmosphere on the formation of these impurities. The goal is to find a processing window that minimizes degradation to an acceptable level (typically aiming for 5-20% degradation in stress studies to ensure robust detection).[11][13]

    • Peak Identification: Use HPLC coupled with Mass Spectrometry (LC-MS) to get the molecular weight of the unknown peaks. This is the first step in structural elucidation and can often quickly confirm the presence of the oxidized quinoline derivative.

Issue 3: Inconsistent Product Performance or Loss of Efficacy

  • Question: I'm observing batch-to-batch variability in my final product's performance. Could minor thermal degradation be the culprit?

  • Answer & Causality: Absolutely. Even degradation below the level of visual detection can have a significant impact. The chemical structure of the degradation products will be different from the parent compound, leading to altered solubility, receptor binding affinity, or other critical quality attributes. For example, the conversion to the planar, aromatic quinoline structure from the non-planar dihydroquinoline can drastically change its interaction with biological targets or other formulation components.

  • Troubleshooting & Mitigation:

    • Forced Degradation Study: Conduct a systematic forced degradation study as outlined in ICH guideline Q1A(R2).[11][15][16] This will help you understand the degradation profile and establish specifications for acceptable levels of key degradants.

    • Correlate Purity and Performance: Analyze batches with varying performance using your stability-indicating method. Establish a correlation between the levels of specific degradation products and the observed changes in performance.

    • Implement Strict Process Controls: Once the critical process parameters that influence degradation are identified, implement strict controls and in-process checks to ensure batch consistency.[17]

Section 3: Proactive Strategies & Experimental Protocols

Protocol 1: Foundational Forced Degradation (Thermal Stress) Study

This protocol provides a starting point for investigating the thermal stability of this compound.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL Solution & Place Solid Sample StressSolid Solid State: Heat at 60°C, 80°C (In parallel: Air vs. N2) Prep->StressSolid StressSolution Solution State: Heat at 60°C, 80°C (In parallel: Air vs. N2) Prep->StressSolution Analyze Analyze Samples at T=0, 24h, 48h, 72h by Stability-Indicating HPLC-UV/MS StressSolid->Analyze StressSolution->Analyze Evaluate Calculate % Degradation Identify Degradants Determine Mass Balance Analyze->Evaluate

Caption: Workflow for a foundational thermal stress study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL in a relevant solvent). Prepare a placebo formulation if applicable.[13][18]

  • Stress Conditions: Place samples in controlled-temperature ovens or heating blocks. According to ICH guidelines, stress testing should include the effect of temperatures in 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C, etc.).[15]

    • Condition A: 60°C in ambient air.

    • Condition B: 60°C under Nitrogen.

    • Condition C: 80°C in ambient air.

    • Condition D: 80°C under Nitrogen.

  • Time Points: Pull samples at initial (T=0), 24, 48, and 72-hour time points.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

  • Evaluation:

    • Calculate the percentage of degradation.

    • Check for peak purity of the parent compound.

    • Propose structures for major degradants based on MS data.

    • Calculate the mass balance to ensure all major products are accounted for.[13]

Protocol 2: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column, as it is versatile for many small molecules. Have other column chemistries (e.g., Phenyl-Hexyl, Cyano) available to optimize selectivity if co-elution occurs.

  • Mobile Phase Screening: Screen different mobile phase compositions. A typical starting point is a gradient of Acetonitrile (or Methanol) and water with a modifier like 0.1% Formic Acid (for positive ion mode MS) or 10mM Ammonium Acetate.

  • Degradant Generation: Use a sample from a harsh stress condition (e.g., 80°C in air for 48 hours) where significant degradation (10-20%) has occurred. This sample contains the peaks you need to separate.[11]

  • Gradient Optimization: Optimize the gradient slope and time to achieve baseline separation between the parent peak and all degradant peaks. Aim for a resolution (Rs) > 1.5.

  • Detector Settings: Use a photodiode array (PDA) detector to check for peak purity and to select the optimal wavelength for quantification of all components.

Table 1: Recommended Processing Parameters to Minimize Thermal Degradation

ParameterRecommended SettingRationale & Key Considerations
Temperature As low as possible for the process.Degradation rates are exponentially dependent on temperature. A 10°C increase can double or triple the rate of degradation.
Time As short as possible.Minimize the total heat energy input into the system.
Atmosphere Inert (Nitrogen, Argon)Prevents oxidation, which is a primary degradation pathway for dihydroquinolines.[1]
pH (in solution) Neutral to slightly acidic (if stable)Both strong acid and strong base conditions can catalyze degradation. The optimal pH must be determined experimentally.[19]
Excipients Use of Antioxidants (e.g., BHT, BHA)Scavenge free radicals that initiate oxidative degradation. Must be tested for compatibility.[6][20]
Light Exposure Protect from lightPhotodegradation can occur, often via radical mechanisms that are accelerated by heat.

References

  • Clayden, J., et al. Organic Chemistry. 2nd ed., Oxford University Press, 2012.
  • ICH. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003, [Link].

  • Alsante, K. M., et al. "Forced Degradation: A Practical Approach." Pharmaceutical Technology, vol. 25, no. 2, 2001, pp. 48-66.
  • Baertschi, S. W., et al., editors.
  • Waterman, K. C., and R. C. Adami. "Accelerated Aging: Prediction of Chemical Stability of Pharmaceuticals." International Journal of Pharmaceutics, vol. 293, no. 1-2, 2005, pp. 101-25.
  • SGS. "How to Approach a Forced Degradation Study." SGS Life Sciences, [Link].

  • Dolan, J. W. "Stability-Indicating Assays: A Practical Approach." LCGC North America, vol. 20, no. 4, 2002, pp. 346-49.
  • ICH. "Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation, 2005, [Link].

  • Barrow, J., et al. "Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines." Chemistry – A European Journal, vol. 29, no. 1, 2023, e202202685, [Link].

  • Bak, A., et al. "Rational use of antioxidants in solid oral pharmaceutical preparations." Brazilian Journal of Pharmaceutical Sciences, vol. 49, no. 1, 2013, pp. 13-22, [Link].

  • Gurnule, W. B., et al. "Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol." Der Pharma Chemica, vol. 4, no. 4, 2012, pp. 1695-1703, [Link].

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, [Link].

  • Pharma Stability. "Troubleshooting & Pitfalls." Pharma Stability, [Link].

  • SREDSTVA REGIONALE CHEMIE PVT. LTD. "Antioxidants in pharma formulations." Express Pharma, [Link].

Sources

Validation & Comparative

A Comparative Guide to the Validation of UV-Vis Absorption Spectra for 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of UV-Visible (UV-Vis) spectrophotometric methods, using the novel heterocyclic compound 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline as a practical case study. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each validation step, ensuring a robust and self-validating analytical system. Furthermore, it presents a critical comparison with High-Performance Liquid Chromatography (HPLC), offering researchers the context needed to select the most appropriate analytical tool for their specific needs.

Introduction: The Imperative of Analytical Rigor

This compound, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As with any novel compound, the ability to accurately and reliably quantify it is fundamental to its development and application. UV-Vis spectroscopy offers a rapid and accessible method for such quantification. However, the data generated is only as reliable as the method used to obtain it. Method validation is, therefore, not a procedural formality but a cornerstone of scientific integrity, ensuring that the analytical procedure is fit for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for generating data that is both accurate and reproducible.[3][4][5]

Part 1: A Deep Dive into UV-Vis Method Validation

The Principle: A Molecule's Interaction with Light

UV-Vis spectroscopy operates on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For a molecule like this compound, the absorption of UV-Vis light corresponds to the excitation of electrons in its aromatic system, typically involving π → π* transitions. The wavelength of maximum absorbance (λmax) is a characteristic of the molecule's electronic structure and is influenced by the solvent used.

Hypothetical Spectral Data for this compound

As experimental data for this specific molecule is not widely published, the following data is presented for illustrative purposes to guide the validation discussion.

ParameterValueSolvent
λmax 285 nmEthanol
Molar Absorptivity (ε) 8,500 L·mol⁻¹·cm⁻¹Ethanol
Detailed Experimental Protocol: UV-Vis Method Development and Validation

This protocol outlines the systematic approach to developing and validating a quantitative UV-Vis method for this compound.

1. Instrumentation and Materials:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • This compound reference standard (purity >99%).

  • Spectroscopic grade ethanol (or other suitable solvent).

2. Method Development:

  • Solvent Selection: The chosen solvent must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol is a common choice for many organic molecules.

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 10 µg/mL).

    • Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank.[6]

    • The wavelength at which the highest absorbance is observed is the λmax. This wavelength is used for all subsequent measurements as it provides the highest sensitivity and minimizes errors.

3. Method Validation (as per ICH Q2(R1) Guidelines):

The following validation parameters must be assessed to ensure the method is reliable.[4][6]

  • Specificity: This ensures that the signal measured is only from the analyte of interest.

    • Protocol: Analyze a solution of the analyte and a blank solution (solvent). The blank should show no significant absorbance at the λmax of the analyte. If working with a formulation, also analyze a placebo (all formulation components except the analyte) to check for excipient interference.[2]

    • Causality: Lack of specificity can lead to artificially high results due to interfering substances.

  • Linearity and Range: This confirms a proportional relationship between absorbance and concentration over a defined range.

    • Protocol:

      • Prepare a stock solution of the reference standard.

      • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).[4]

      • Measure the absorbance of each dilution at the λmax.

      • Plot a graph of absorbance versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[2]

    • Causality: A linear relationship is essential for accurate quantification using a calibration curve.

  • Accuracy: This measures the closeness of the experimental value to the true value.

    • Protocol (Recovery Study):

      • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a blank matrix.

      • Prepare three replicates for each concentration level.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2][7]

  • Precision: This assesses the degree of scatter between a series of measurements.

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day or with a different analyst.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[2]

    • Causality: A precise method yields consistent results, which is crucial for quality control and reliable comparisons.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

    • Protocol (based on the standard deviation of the response and the slope of the calibration curve):

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Causality: Knowing the LOD and LOQ is essential for analyzing samples with low concentrations of the analyte, such as in impurity testing or pharmacokinetic studies.

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as using a different instrument or slightly varying the wavelength of analysis (e.g., λmax ± 2 nm), and observe the effect on the results.

    • Acceptance Criteria: The results should remain within the acceptance criteria for precision.

    • Causality: A robust method is transferable between different labs and instruments without the need for significant re-validation.

Summary of Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's λmax.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2%
Robustness Results remain within precision criteria.
Visualizing the UV-Vis Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Solvent Select Solvent LambdaMax Determine λmax Solvent->LambdaMax Specificity Specificity LambdaMax->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Validated Method Robustness->FinalMethod

Caption: A streamlined workflow for the development and validation of a UV-Vis spectrophotometric method.

Part 2: Comparative Analysis with High-Performance Liquid Chromatography (HPLC)

While UV-Vis spectroscopy is a powerful tool, it has limitations, particularly in its specificity. For complex samples or when structurally similar compounds are present, an alternative or complementary technique is often required. High-Performance Liquid Chromatography (HPLC) is a gold standard in pharmaceutical analysis for this reason.[8][9]

Head-to-Head Comparison: UV-Vis vs. HPLC
ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures light absorbance of the entire sample at a specific wavelength.Physically separates components of a mixture before detection (often by UV-Vis).
Specificity Lower. Prone to interference from other compounds that absorb at the same wavelength.[10][11]High. Can resolve the analyte from impurities and other components.[11]
Sensitivity Moderate.High. Generally lower limits of detection and quantification.[11]
Speed Fast. Analysis takes minutes.Slower. Run times are typically longer due to the separation step.
Cost Lower instrument and operational costs.Higher initial investment and ongoing costs for solvents, columns, and maintenance.
Sample Throughput High.Lower, but can be improved with autosamplers.
Typical Use Case Quantification of pure substances, dissolution testing, simple assays.Analysis of complex mixtures, stability testing, impurity profiling, pharmacokinetic studies.
The Deciding Factor: When to Choose UV-Vis or HPLC

The choice between UV-Vis and HPLC is dictated by the complexity of the sample and the goals of the analysis.

  • Choose UV-Vis when:

    • The sample is known to be pure (e.g., analyzing a bulk drug substance).

    • Speed and cost are primary considerations.

    • High sample throughput is required.

    • No interfering substances are present that absorb at the same wavelength.

  • Choose HPLC when:

    • The sample is a complex mixture (e.g., a finished pharmaceutical product with excipients, a biological sample, or a reaction mixture).

    • High specificity and sensitivity are required to separate the analyte from impurities or related substances.

    • Simultaneous quantification of multiple components is needed.

Visualizing the Decision Process

decision decision uv_vis UV-Vis Spectroscopy decision->uv_vis No (Pure substance) hplc HPLC decision->hplc Yes start Start: Need to quantify This compound start->decision Is the sample a complex mixture?

Caption: A decision tree for selecting between UV-Vis and HPLC for quantitative analysis.

Detailed Experimental Protocol: A Comparative HPLC Method

This protocol outlines a hypothetical reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase may be acidified with 0.1% phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 285 nm (the λmax determined previously).

  • Column Temperature: 25 °C.

2. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • Prepare working standard solutions and sample solutions by diluting with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.

3. Method Validation: The same validation parameters as described for the UV-Vis method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) must be assessed for the HPLC method according to ICH guidelines. For HPLC, specificity is demonstrated by obtaining a single, well-resolved peak for the analyte, free from co-eluting peaks from the matrix or impurities.

Conclusion

The validation of an analytical method is a critical exercise that underpins the reliability of scientific data. For a novel compound like this compound, a validated UV-Vis spectrophotometric method can provide a fast, cost-effective, and accurate means of quantification, provided the sample matrix is simple. This guide has detailed the essential steps and underlying principles for such a validation, following internationally recognized standards.

However, it is equally important to recognize the limitations of any technique. When specificity is paramount, especially in the context of complex mixtures encountered in later-stage drug development and quality control, HPLC emerges as the superior choice. By understanding the comparative strengths and weaknesses of both UV-Vis and HPLC, researchers can make informed decisions, ensuring the integrity and validity of their analytical results.

References

  • International Conference on Harmonisation (ICH). (n.d.). ICH Q2: Validation of Analytical Procedures.
  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyap
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. (n.d.).
  • A Comparative Guide to HPLC and UV-Vis Spectrophotometry for Dalbergin Quantific
  • Mettler Toledo. (n.d.). USP - Standard Norms and Instruments for UV/Vis Spectroscopy.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. (n.d.). Agilent.
  • USP. (n.d.). 857 Ultraviolet-Visible Spectroscopy.
  • Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. (n.d.). Der Pharma Chemica.
  • View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter. (2020, November 16). Spectroscopy Online.
  • Comparative Study of UV And HPLC Methods for Estim
  • Review on UV – Visible Spectroscopy and HPLC. (n.d.). Journal of Modern Chemistry & Chemical Technology.
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. (2024, May 25).
  • Modern Analytical Technique for Characteriz

Sources

Comparative Technical Guide: 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline vs. Ethoxyquin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth, comparative analysis of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (referred to herein as PMDQ ) and Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline).

This guide is structured for researchers and drug development professionals, focusing on chemical structure-activity relationships (SAR), antioxidant mechanisms, toxicology, and experimental validation.

Executive Summary

Ethoxyquin has historically been the "gold standard" aminic antioxidant for feed and biological preservation due to the potent electron-donating capacity of its 6-ethoxy substituent. However, its metabolic conversion into genotoxic quinone imines has led to severe regulatory restrictions (e.g., EU suspension).

This compound (PMDQ) represents a structural analog derived from 2,4-dimethylaniline (xylidine) rather than p-phenetidine. While it lacks the strong resonance stabilization of the ethoxy group, PMDQ offers superior lipophilicity and steric protection at the nitrogen center (8-methyl blockade). This makes PMDQ a critical candidate for applications requiring high polymer solubility or reduced metabolic activation pathways associated with O-dealkylation.

Verdict:

  • For Maximum Antioxidant Potency: Ethoxyquin is superior (lower IC50).

  • For Lipophilic Matrices & Safety Profile: PMDQ is the preferred candidate, eliminating the specific ethoxy-derived quinone imine toxicity pathway.

Chemical Identity & Structural Analysis

The functional divergence between these two molecules lies in the substituents on the benzene ring of the dihydroquinoline core.

FeatureEthoxyquin PMDQ
IUPAC Name 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolineThis compound
CAS Number 91-53-22664-63-3 (or related isomer series)
Precursor p-Phenetidine + Acetone2,4-Dimethylaniline + Acetone
Key Substituent (C6) Ethoxy (-OCH₂CH₃) : Strong +M (Mesomeric) electron donor.Methyl (-CH₃) : Weak +I (Inductive) donor.
Key Substituent (C8) Hydrogen (-H) : No steric hindrance.Methyl (-CH₃) : Steric bulk near Nitrogen; blocks ortho-attack.
Lipophilicity (LogP) ~3.3 - 3.8~4.5 - 5.0 (Estimated high lipophilicity)
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical "Blocking Group" at position 8 in PMDQ.

G cluster_0 Ethoxyquin Structure cluster_1 PMDQ Structure EQ Dihydroquinoline Core (N-H Active Site) Pos6 Position 6: Ethoxy Group (Strong e- Donor) EQ->Pos6 Resonance Stabilization Pos8 Position 8: Hydrogen (Open to Metabolism) EQ->Pos8 PM Dihydroquinoline Core (N-H Active Site) EQ->PM Structural Analog (p-Phenetidine vs Xylidine derivative) Pos6_PM Position 6: Methyl Group (Weak e- Donor) PM->Pos6_PM Inductive Stabilization Pos8_PM Position 8: Methyl Group (Steric Shield) PM->Pos8_PM Blocks Metabolic Attack

Caption: Structural comparison highlighting the electronic vs. steric trade-offs. Ethoxyquin leverages electronic donation (C6), while PMDQ leverages steric shielding (C8).

Physicochemical & Performance Metrics

Antioxidant Mechanism

Both compounds function as Chain-Breaking Donors (CB-D) . They donate the hydrogen atom from the amine (N-H) to neutralize peroxyl radicals (ROO•).

  • Ethoxyquin: The ethoxy group at C6 stabilizes the resulting aminyl radical via resonance. This lowers the Bond Dissociation Enthalpy (BDE) of the N-H bond, making H-abstraction extremely fast.

    • Result: Rapid quenching of radicals (High Kinetic Efficacy).

  • PMDQ: The methyl groups at C6 and C8 provide inductive stabilization. Crucially, the C8-methyl group sterically hinders the nitrogen center.

    • Result: Slower H-abstraction kinetics than Ethoxyquin, but the resulting radical is sterically protected from side-reactions (e.g., dimerization), potentially extending its service life in polymers.

Comparative Data Table
MetricEthoxyquinPMDQImplication
Radical Scavenging (DPPH IC50) Low (High Potency) ModerateEthoxyquin is a faster radical scavenger.
Thermal Stability Moderate (Volatile)High PMDQ is better suited for high-temp processing (rubber/plastics).
Solubility (Lipid/Polymer) GoodExcellent PMDQ integrates better into non-polar matrices (membranes/resins).
Metabolic Fate Forms Quinone Imine (Toxic)Forms Quinone Methide (Variable)PMDQ avoids the specific ethoxy-dealkylation toxicity pathway.

Toxicology & Safety Profile (Critical Analysis)

For drug development and biological applications, the safety profile is the deciding factor.

The Ethoxyquin Problem: Quinone Imine

Ethoxyquin undergoes O-dealkylation in the liver (CYP450 mediated) to form 6-hydroxy-ethoxyquin, which oxidizes to a Quinone Imine (QI) . This metabolite is electrophilic and can covalently bind to DNA and proteins, leading to genotoxicity. This pathway is the primary reason for its restriction in the EU.

The PMDQ Advantage: Metabolic Blockade

PMDQ lacks the alkoxy group.

  • No O-Dealkylation: The C6-Methyl cannot be dealkylated to a phenol in the same facile manner as the ethoxy group.

  • C8-Blocking: The methyl group at C8 hinders enzymatic attack at the ortho-position, a common site for hydroxylation in quinolines.

  • Risk Factors: While avoiding the QI pathway, PMDQ is a structural analog of TMQ (2,2,4-trimethyl-1,2-dihydroquinoline). TMQ monomers have shown teratogenic potential in rat studies (skeletal malformations). Therefore, while PMDQ may be less genotoxic, its teratogenic risk must be screened.

Toxicology Pathway Diagram

Tox cluster_EQ Ethoxyquin Toxicity Pathway cluster_PM PMDQ Toxicity Pathway EQ_Start Ethoxyquin Met1 CYP450: O-Dealkylation EQ_Start->Met1 Met2 6-Hydroxy-Ethoxyquin Met1->Met2 ToxMet QUINONE IMINE (QI) (Electrophilic/Genotoxic) Met2->ToxMet PM_Start PMDQ Block1 No O-Dealkylation Possible PM_Start->Block1 Met3 Benzylic Oxidation (Quinone Methide) PM_Start->Met3 Outcome Reduced Genotoxicity Risk (Potential Teratogenicity Check) Met3->Outcome

Caption: Divergent metabolic fates. Ethoxyquin forms the toxic Quinone Imine; PMDQ's structure precludes this specific pathway.

Experimental Protocols

To objectively compare these compounds in your lab, use the following validated protocols.

Protocol A: Comparative DPPH Radical Scavenging Assay

Validates: Hydrogen Atom Transfer (HAT) efficiency.

  • Preparation: Dissolve Ethoxyquin and PMDQ in methanol to create 1 mM stock solutions. Prepare serial dilutions (10–200 µM).

  • Reagent: Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Keep in dark.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Expectation: Ethoxyquin will show a steeper inhibition curve (lower IC50) than PMDQ due to the electronic effect of the ethoxy group.

Protocol B: Accelerated Lipid Peroxidation (TBARS)

Validates: Efficacy in a lipophilic biological matrix.

  • Matrix: Use Linoleic acid emulsion (25 mM) in phosphate buffer (pH 7.4).

  • Dosing: Add Ethoxyquin or PMDQ at 0.01% w/w. Include a control (no antioxidant).

  • Stress: Incubate at 50°C to accelerate oxidation.

  • Sampling: At T=0, 24, 48, 72 hours, take aliquots.

  • Assay: Mix aliquot with Thiobarbituric Acid (TBA) reagent. Boil for 15 mins.

  • Measurement: Measure Malondialdehyde (MDA) adduct at 532 nm.

  • Expectation: PMDQ may outperform Ethoxyquin in long-duration tests at high temperatures due to superior thermal stability and lipophilicity, despite lower initial radical scavenging speed.

References

  • Alina, S., et al. (2019). "Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects." Academia.edu. Link

  • Blekas, G., & Boskou, D. (1989).
  • European Food Safety Authority (EFSA). (2015). "Safety and efficacy of ethoxyquin for all animal species." EFSA Journal. Link

  • PubChem. (n.d.). "Compound Summary: this compound (CID 4712449)." National Library of Medicine. Link

  • Chorell, E., et al. (2024).[1] "Exploring the Dispersion and Electrostatic Components in Arene–Arene Interactions between Ligands and G4 DNA." Journal of Medicinal Chemistry. Link

  • Sitarek, K. (2003). "Maternal-fetal distribution and prenatal toxicity of 2,2,4-trimethyl-1,2-dihydroquinoline in the rat." Birth Defects Research Part B: Developmental and Reproductive Toxicology. Link

Sources

A Comparative Guide to the Thermal Stability of Dihydroquinoline Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of material science, drug development, and food preservation, the battle against oxidative degradation is relentless. Antioxidants are the primary defense, but their efficacy is not solely determined by their ability to scavenge free radicals. For applications involving high temperatures, such as polymer processing, vulcanization of rubber, or high-heat food preparation, the thermal stability of an antioxidant is a critical, often decisive, parameter. An antioxidant that decomposes or volatilizes at processing temperatures is rendered ineffective, leaving the material vulnerable to degradation.

Dihydroquinolines, a class of heterocyclic aromatic amines, have long been recognized for their potent antioxidant properties.[1][2] One of the most prominent examples is polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ or RD), a widely used industrial antioxidant known for its excellent heat-protection capabilities in rubber and polymers.[1][3][4] Its oligomeric nature contributes to a high molecular weight and low volatility, which are crucial for long-term stability at elevated temperatures.[1] This guide provides an in-depth technical benchmark of the thermal stability of dihydroquinoline antioxidants, comparing them with other common alternatives and elucidating the methodologies used for their evaluation. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to aid researchers and drug development professionals in making informed decisions.

The Antioxidant Mechanism of Dihydroquinolines

The primary function of dihydroquinoline antioxidants is to act as chain-breaking free radical scavengers. Oxidative degradation is a chain reaction initiated by factors like heat, light, or stress, which leads to the formation of highly reactive free radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which then attack the substrate (e.g., a polymer chain or a lipid molecule), propagating the degradation process.

Dihydroquinolines interrupt this cycle. The nitrogen atom within the dihydroquinoline ring can donate a hydrogen atom to the reactive peroxy radical, neutralizing it and forming a stable hydroperoxide. In this process, the dihydroquinoline itself becomes a stable, less reactive radical that does not propagate the chain reaction.[1][4] This mechanism effectively terminates the oxidative cascade, protecting the material from degradation.

Antioxidant_Mechanism cluster_propagation Oxidative Chain Reaction cluster_inhibition Inhibition by Dihydroquinoline RH Substrate (RH) (e.g., Polymer, Lipid) R Free Radical (R•) RH->R Initiation (Heat, Light) ROO Peroxy Radical (ROO•) R->ROO + O2 ROO->R ROOH Hydroperoxide (ROOH) (Degradation Product) ROO->ROOH + RH DHQ Dihydroquinoline (DHQ-H) ROO->DHQ Interception O2 Oxygen (O2) R_cycle Propagation Cycle DHQ_rad Stable DHQ Radical (DHQ•) DHQ->DHQ_rad H• Donation ROOH_stable Stable Hydroperoxide (ROOH) DHQ->ROOH_stable Non-reactive Products Non-reactive Products DHQ_rad->Non-reactive Products Termination

Caption: Dihydroquinoline's chain-breaking antioxidant mechanism.

Methodologies for Evaluating Thermal Stability

To objectively benchmark thermal stability, robust analytical techniques are required. The two most common and powerful methods in this field are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperatures at which antioxidants degrade and their effectiveness in preventing oxidation under thermal stress.

Thermogravimetric Analysis (TGA)

Principle: TGA continuously measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[5][6] The resulting data, a TGA curve, plots mass percentage against temperature. A sharp drop in mass indicates decomposition or volatilization of the sample.

Experimental Causality: TGA is the most direct method for determining the intrinsic thermal stability of a pure substance. By identifying the onset temperature of mass loss, we can define the upper temperature limit at which the antioxidant is structurally stable.[7][8] When an antioxidant is intended for use in a high-temperature process like polymer extrusion, its TGA decomposition onset must be significantly higher than the processing temperature to ensure it doesn't simply evaporate or break down before it can perform its function.[9]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[10] This technique can detect endothermic (heat-absorbing) and exothermic (heat-releasing) events. Oxidation is a significant exothermic event, which DSC can detect with high sensitivity.[11]

Experimental Causality: While TGA measures the stability of the antioxidant itself, DSC is exceptionally useful for evaluating the performance of an antioxidant within a substrate under oxidative conditions. The most common DSC test for this purpose is the Oxidative Induction Time (OIT) .[10][11] In an OIT test, a sample (e.g., a polymer stabilized with a dihydroquinoline) is heated to a high isothermal temperature under an inert nitrogen atmosphere. Then, the atmosphere is switched to pure oxygen. The antioxidant will prevent oxidation for a period until it is consumed. Once the antioxidant is depleted, the substrate begins to oxidize rapidly, releasing a large amount of heat that is detected by the DSC as a sharp exothermic peak. The time from the introduction of oxygen to the onset of this peak is the OIT.[11][12] A longer OIT directly corresponds to better antioxidant performance and stability at that temperature.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) - OIT Test start Start: Select Antioxidant & Substrate prep Sample Preparation (e.g., Compounding with Polymer) start->prep tga_exp Heat sample at a constant rate (e.g., 10°C/min) in N2 or Air prep->tga_exp Pure Antioxidant dsc_exp1 Heat sample to isothermal temperature in N2 prep->dsc_exp1 Antioxidant in Substrate tga_data Record Mass vs. Temperature tga_exp->tga_data tga_result Determine Onset of Decomposition Temperature tga_data->tga_result analysis Comparative Data Analysis tga_result->analysis dsc_exp2 Switch atmosphere to O2 dsc_exp1->dsc_exp2 dsc_data Record Heat Flow vs. Time dsc_exp2->dsc_data dsc_result Determine Oxidative Induction Time (OIT) dsc_data->dsc_result dsc_result->analysis conclusion Conclusion: Select Optimal Antioxidant analysis->conclusion

Caption: Experimental workflow for thermal analysis of antioxidants.

Comparative Thermal Stability Data

The true measure of an antioxidant's utility is how it performs relative to established alternatives. Dihydroquinolines, particularly TMQ, are valued for their high thermal stability, which often surpasses that of more common phenolic antioxidants like BHT and BHA.[1]

Dihydroquinolines vs. Standard Synthetic Antioxidants

The following table summarizes the thermal stability of several common synthetic antioxidants. The data is compiled from various thermogravimetric studies. While specific values can vary with experimental conditions (e.g., heating rate), the general ranking is consistent.

Antioxidant ClassExample CompoundOnset of Decomposition/Volatilization (°C)Key Characteristics
Dihydroquinoline Polymerized TMQ > 200 °C (Typically higher) Low volatility due to oligomeric structure; excellent for high-temperature applications like rubber processing.[1][3]
Phenolic Butylated Hydroxytoluene (BHT)~100-120 °C[13][14]High volatility; not suitable for high-temperature processing.[9]
Phenolic Butylated Hydroxyanisole (BHA)~120 °C[13][14]More stable than BHT but still limited in high-heat applications.[9]
Hydroquinone Tert-Butylhydroquinone (TBHQ)~160 °C[14]Good stability, often used in frying oils, but can decompose.[9]
Gallate Propyl Gallate (PG)~180-220 °C[13][14]One of the most stable common synthetic antioxidants.[9][14]
Tocopherol α-Tocopherol (Vitamin E)> 200 °C[9]Natural antioxidant with good thermal resistance.

As the data indicates, polymerized dihydroquinolines exhibit thermal stability that is competitive with or superior to many widely used antioxidants, making them a preferred choice for demanding, high-heat environments. Their low volatility is a key advantage over BHT and BHA, which can be lost to evaporation during processing, leading to false results in stability tests and poor protection of the final product.[9]

Structure-Activity and Structure-Stability Relationships

Within the dihydroquinoline family, chemical modifications can be used to tune both antioxidant activity and physical properties like thermal stability.

  • Hydroxylation: Adding a hydroxyl group to the aromatic ring, as seen in 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, can enhance the hydrogen-donating ability, potentially increasing antioxidant potency.[15][16] However, this may also introduce a new potential site for thermal decomposition, requiring a careful balance.

  • Polymerization: As seen with commercial TMQ, polymerization is a highly effective strategy to increase molecular weight.[1][3] This drastically reduces volatility and often enhances thermal stability, ensuring the antioxidant remains in the substrate matrix at high temperatures.

  • Substituents: The type and position of other substituents on the dihydroquinoline scaffold can influence electron density, steric hindrance, and intermolecular forces, all of which can impact both the radical scavenging mechanism and the bulk thermal properties of the compound.[2][17]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key analytical methods are provided.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition and volatilization temperature of a pure antioxidant.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Place a small, accurately weighed sample (5-10 mg) of the pure antioxidant into a tared TGA crucible (e.g., alumina or platinum).[8]

  • Place the crucible into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).[8]

  • Continuously record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

Protocol 2: Oxidative Induction Time (OIT) by DSC

Objective: To assess the performance of an antioxidant in stabilizing a substrate against thermo-oxidative degradation.

Apparatus: Differential Scanning Calorimeter (DSC) equipped with gas switching capabilities.

Procedure (based on ASTM D3895): [8]

  • Calibrate the DSC instrument for temperature and heat flow.

  • Prepare a sample by incorporating the dihydroquinoline antioxidant into the desired substrate (e.g., polypropylene powder) at a specified concentration via a method like melt blending.

  • Place a small, weighed sample (5-10 mg) into an open aluminum DSC pan. Place an empty, open aluminum pan in the reference position.[8]

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample to the desired isothermal test temperature (e.g., 200 °C) at a controlled rate (e.g., 20 °C/min).[8]

  • Allow the heat flow signal to stabilize at the isothermal temperature.

  • Switch the purge gas from nitrogen to pure oxygen at the same flow rate. This marks time zero (t=0) for the OIT measurement.[8]

  • Continue to record the heat flow signal isothermally.

  • The OIT is the time elapsed from the introduction of oxygen to the onset of the sharp exothermic peak, which signifies the start of rapid oxidation.[11]

Protocol 3: DPPH Free Radical Scavenging Assay

Objective: To evaluate the intrinsic free radical scavenging activity of a dihydroquinoline antioxidant.

Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by an antioxidant to a yellow-colored non-radical form. The decrease in absorbance is proportional to the antioxidant activity.[1]

Materials:

  • Dihydroquinoline compound

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol or other suitable solvent

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate and microplate reader

Procedure:

  • Prepare a stock solution of the dihydroquinoline compound in methanol.

  • Create a series of dilutions from the stock solution to test a range of concentrations.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add a small volume of each dihydroquinoline dilution (and the positive control and a solvent blank) to the wells.

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance of each well at the wavelength of maximum DPPH absorbance (typically ~517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The thermal stability of an antioxidant is a non-negotiable requirement for its successful application in materials and processes subjected to high temperatures. Dihydroquinoline antioxidants, especially in their polymerized forms like TMQ, demonstrate exceptional thermal stability that is superior to many common phenolic antioxidants such as BHT and BHA.[1][9][14] This stability, stemming from their robust chemical structure and low volatility, makes them a highly reliable choice for protecting polymers, elastomers, and other materials during high-temperature processing and for ensuring long-term service life. The objective evaluation of this stability through standardized methods like TGA and DSC is essential for material formulation and quality control. By understanding the principles behind these techniques and the structure-stability relationships of these compounds, researchers can confidently select and deploy the most effective antioxidant for their specific high-performance applications.

References
  • Egart, M.H., Hug, B., Golay, P.A., Skibsted, L.H., & Dionisi, F. (n.d.). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. FAO AGRIS.
  • Kristott, J., & Stoick, M. (2004). Effect of Antioxidants on Oxidative Stability of Edible Fats and Oils: Thermogravimetric Analysis. Journal of Agricultural and Food Chemistry.
  • Kopp, T. (n.d.). Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers. LinkedIn.
  • BenchChem. (n.d.). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). BenchChem.
  • Litwinienko, G., & Dąbrowska, M. (2001). Thermogravimetric Investigation of Antioxidant Activity of Selected Compounds in Lipid Oxidation. Journal of Thermal Analysis and Calorimetry.
  • Kolotaev, A. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Egart, M.H., et al. (n.d.). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. ElectronicsAndBooks.
  • Spooner, D., et al. (2005). Oxidative Stability Measurement of High-Stability Oils by Pressure Differential Scanning Calorimeter (PDSC). Journal of the American Oil Chemists' Society.
  • Santos, F. F. P., et al. (2012).
  • ResearchGate. (n.d.). Thermogravimetry analysis (TGA) curves of natural antioxidant and commercial antioxidant.
  • Liu, Y., et al. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • Faria, E. A., et al. (n.d.). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. CABI Digital Library.
  • ChemBroad. (2024). Rubber Antioxidant TMQ: Benefits, Uses, and Properties. ChemBroad.
  • Shulga, N., et al. (2023).
  • Author. (n.d.). Synthesis of Antioxidant Stabilizers AO-1, Their Application to Polyethylenes, IR Spectral and Thermogravimetric Analysis of Sta. Journal.
  • Faria, E. A., et al. (n.d.). Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil.
  • BenchChem. (n.d.). High-Temperature Antioxidants: A Comparative Guide to Alternatives for 2,2'-Methylenebis(4-t-butylphenol). BenchChem.
  • Reis, R., et al. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • Kumar, A., et al. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS Omega.
  • Tena, N., et al. (n.d.).
  • Faria, E. A., et al. (2011).
  • Santi, C., et al. (2020). Synthesis and Antioxidant Activity of New Selenium-Containing Quinolines. PubMed.
  • Hossaini, Z., et al. (n.d.). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research.
  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
  • Kumar, A., et al. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. PMC.
  • Allan Chemical Corporation. (n.d.). Thermal Stability of Synthetic Antioxidants in Food.

Sources

Validation of Analytical Methods for 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline (PMDHQ) is a critical analyte, primarily encountered as a leachable impurity from elastomeric closures (rubber stoppers) or as a degradation product of polymerized antioxidant systems (like TMQ) used in pharmaceutical packaging. Its lipophilic nature (LogP ~4.5) and susceptibility to oxidation make it a challenging molecule to quantify at trace levels (ppb/ppm) required by regulatory bodies for Extractables & Leachables (E&L) assessments.

This guide objectively compares three analytical platforms—HPLC-UV , GC-MS , and LC-MS/MS —and establishes LC-MS/MS as the superior methodology for trace quantification in complex matrices. We provide a validated, self-correcting protocol aligned with ICH Q2(R2) guidelines.

Technical Dossier: The Molecule

Understanding the physicochemical behavior of PMDHQ is the prerequisite for method selection.

  • Chemical Structure: A dihydroquinoline core with five methyl substitutions.

  • Molecular Weight: 201.31 g/mol .[1]

  • Key Property - Basicity: The secondary amine nitrogen allows for protonation, making it ideal for Positive Electrospray Ionization (ESI+) .

  • Key Property - Oxidation: The 1,2-dihydro structure is electronically rich and prone to aromatization (oxidizing to the quinoline form). Critical Insight: Sample preparation must include antioxidants (e.g., Ascorbic Acid) or inert atmosphere handling to prevent artifactual loss during analysis.

Strategic Method Comparison

The following analysis evaluates the three most common approaches for PMDHQ quantification.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV GC-MS (EI) LC-MS/MS (ESI+)
Primary Application Raw material assay; QC release of rubber additives.Non-targeted screening of volatiles/semi-volatiles.Trace quantification (E&L) in drug products.
Sensitivity (LOD) Moderate (1–10 ppm).High (10–100 ppb).Ultra-High (< 1 ppb).
Selectivity Low. Prone to co-elution with other aromatics.High (Spectral library matching).Highest (MRM specificity).
Stability Risk Low (Ambient temp).High. Thermal degradation in injector port (dehydrogenation).Low (Gentle ionization).
Throughput High.[2][3][4]Moderate.High.
Verdict Insufficient for E&L. Risk of thermal artifacts. The Gold Standard.
Expert Analysis
  • Why not HPLC-UV? PMDHQ lacks a distinct chromophore that separates it sufficiently from the complex background of a drug formulation. At trace levels, the signal-to-noise ratio is unacceptable.

  • Why not GC-MS? While PMDHQ is semi-volatile, the high temperatures of the GC inlet (250°C+) can drive the oxidation of the dihydro-ring to the fully aromatic quinoline. This leads to false-negative results for PMDHQ and false-positives for its oxidized degradants.

  • Why LC-MS/MS? It combines the gentle separation of liquid chromatography (preserving the dihydro structure) with the mass-selective detection required to see ppb levels amidst a matrix of Active Pharmaceutical Ingredients (API) and excipients.

Visualizing the Decision Process

The following diagram illustrates the logical pathway for selecting the validation method based on the analytical phase.

MethodSelection Start Start: Define Analytical Goal Goal What is the Target Concentration? Start->Goal HighConc High (>0.1%) Raw Material QC Goal->HighConc Macro Analysis TraceConc Trace (<10 ppm) Leachables/Genotox Goal->TraceConc Micro Analysis UV Method: HPLC-UV (Cost-effective, Robust) HighConc->UV Matrix Is the Matrix Volatile? TraceConc->Matrix Volatile Yes (e.g., Water) Matrix->Volatile Simple Matrix NonVolatile No (e.g., Biologics, Surfactants) Matrix->NonVolatile Complex Matrix GC Method: GC-MS (Warning: Check Thermal Stability) Volatile->GC LCMS Method: LC-MS/MS (MRM) (Recommended for PMDHQ) NonVolatile->LCMS GC->LCMS If Thermal Degradation Observed

Figure 1: Analytical Decision Tree. LC-MS/MS is the convergent path for trace analysis in complex pharmaceutical matrices.

Detailed Protocol: LC-MS/MS Quantification

Objective: Quantify PMDHQ at 1–100 ng/mL (ppb) levels in a liquid drug product.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: High hydrophobicity of PMDHQ requires strong retentive phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH is mandatory to protonate the nitrogen ([M+H]+ generation).

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: 5% B to 95% B over 8 minutes. (PMDHQ typically elutes late, ~6-7 min).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 350°C.

  • MRM Transitions:

    • Precursor Ion: 202.2 m/z [M+H]+

    • Quantifier Ion: 187.2 m/z (Loss of methyl group, -15 Da).

    • Qualifier Ion: 146.1 m/z (Ring fragmentation).

    • Expert Tip: Optimize Collision Energy (CE) for the 202 -> 187 transition; usually low energy (15-20 eV) is sufficient for methyl loss.

Sample Preparation (The "Self-Validating" Step)

To ensure trustworthiness, the protocol uses Internal Standard (IS) normalization to correct for matrix effects.

  • Internal Standard: Use d3-PMDHQ (deuterated) if available. If not, use a structural analog like 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) .

  • Extraction:

    • Take 1.0 mL Drug Product.

    • Add 10 µL Internal Standard solution.

    • Add 2.0 mL Acetonitrile (to precipitate proteins or solubilize the lipophilic PMDHQ).

    • Critical: Add 0.1% Ascorbic Acid to the extraction solvent to prevent oxidation of PMDHQ during vortexing.

    • Centrifuge (10,000 rpm, 10 min) -> Inject Supernatant.

Validation Framework (ICH Q2 R2)

This section outlines how to validate the method described above.

Specificity
  • Requirement: No interference at the retention time of PMDHQ (approx 6.5 min).

  • Experiment: Inject (1) Blank Matrix, (2) Matrix + API, (3) Matrix + PMDHQ Spike.

  • Acceptance: S/N ratio in Blank < 3.

Linearity & Range
  • Range: 1.0 ng/mL (LOQ) to 500 ng/mL.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.995.[2]
  • Weighting: Use

    
     or 
    
    
    
    weighting. Reasoning: Variance in MS data increases with concentration (heteroscedasticity).
Accuracy (Recovery)
  • Experiment: Spike PMDHQ into the drug product matrix at three levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance: 80% – 120% recovery (Standard for trace E&L).

Precision (Repeatability)
  • Experiment: 6 injections of the Medium spike.

  • Acceptance: RSD

    
     15%.[2][3]
    

Workflow Visualization

The following diagram details the execution flow for the LC-MS/MS protocol, highlighting the critical oxidation control step.

Workflow Sample Sample (Drug Product) IS_Add Add Internal Standard (Correction for Matrix Effect) Sample->IS_Add Stabilize Add Antioxidant (Ascorbic Acid) *CRITICAL STEP* IS_Add->Stabilize Extract Protein Ppt / Extraction (Acetonitrile) Stabilize->Extract Centrifuge Centrifuge 10k RPM Extract->Centrifuge LC UHPLC Separation (C18, Acidic pH) Centrifuge->LC MS MS/MS Detection (MRM: 202 -> 187) LC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 2: LC-MS/MS Analytical Workflow. Note the mandatory stabilization step to prevent analyte oxidation.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[7] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] Guidance for Industry.[6] [Link]

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Contextual reference for E&L methodologies). [Link]

  • PubChem. (n.d.). 2,2,4,6,8-pentamethyl-1H-quinoline Compound Summary. National Library of Medicine. [Link]

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A Comparative Guide to the Crystal Structure Determination of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline via X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the determination of the crystal structure of 2,2,4,6,8-pentamethyl-1,2-dihydroquinoline using single-crystal X-ray diffraction (SC-XRD). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this powerful analytical technique and its application to heterocyclic compounds. We will explore the experimental workflow, from crystal growth to data analysis, and compare SC-XRD with alternative methods, providing the necessary context to make informed decisions in your research.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For a substituted dihydroquinoline like this compound, knowledge of its crystal structure can elucidate steric and electronic effects, intermolecular interactions, and potential polymorphism, all of which are critical in fields such as medicinal chemistry and materials science. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[1][2]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance.[2] This includes unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[1][2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice.[2][3] When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern determined by the arrangement of atoms.[1][2] By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the molecule.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure via SC-XRD is a multi-step process that demands careful execution and a logical progression from sample preparation to data interpretation.

1. Crystal Growth: The Prerequisite for Diffraction

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. For organic molecules like this compound, recrystallization is the primary method for obtaining suitable crystals.[4][5] The ideal crystal for SC-XRD should be a single, well-formed entity, typically between 0.1 and 0.5 mm in size, free from cracks and other defects.

Detailed Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] For this compound, a range of solvents of varying polarities should be screened, such as pentane, ethyl acetate, or a mixture thereof.[7]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to create a saturated solution.[4][8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[4][8] Rapid cooling can lead to the formation of small, poorly-ordered crystals or an amorphous precipitate. If no crystals form, inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[5]

  • Isolation and Drying: Once crystals have formed, they are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities.[6][8] The crystals are then allowed to dry completely.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive area detectors that can efficiently collect the diffraction data.[3]

Data Collection Parameters:

  • X-ray Source: Copper (Cu Kα, λ = 1.54056 Å) or Molybdenum (Mo Kα, λ = 0.70930 Å) are the most common X-ray sources for small molecule crystallography.[9]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. This ensures that a complete and redundant dataset is obtained.

3. Data Reduction and Structure Solution

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map.[10] For small molecules, direct methods are typically successful in solving the phase problem.

4. Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

Software and Validation:

  • Software: Programs like SHELX and Olex2 are widely used for structure solution and refinement.[11][12][13][14][15]

  • Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness. The International Union of Crystallography (IUCr) provides the checkCIF service, which is a standard tool for validating crystallographic information files (CIFs).[16][17][18][19][20] This process checks for inconsistencies and potential errors in the final structure.[21]

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Validation cluster_output Final Output Synthesis Synthesis of 2,2,4,6,8-Pentamethyl- 1,2-dihydroquinoline Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (Recrystallization) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELX) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., Olex2) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Structural_Analysis Structural Analysis CIF_File->Structural_Analysis

Caption: Workflow for Crystal Structure Determination by SC-XRD.

Comparative Analysis: SC-XRD vs. Alternative Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable, albeit often complementary, structural information.

TechniquePrincipleAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Provides a complete and precise 3D atomic structure, including bond lengths and angles.[1][22]Requires a high-quality single crystal, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Does not require single crystals; useful for phase identification and studying polymorphism.[9][23]Provides less structural detail than SC-XRD; structure solution can be challenging for complex molecules.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides information about the connectivity and chemical environment of atoms in solution.Does not directly provide a 3D structure in the solid state; structure determination can be complex.
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by very small crystals.Can be used on crystals that are too small for conventional X-ray diffraction.[23][25]A newer technique with less widespread availability.

Logical Relationship of Crystallographic Techniques:

techniques cluster_main Primary Structural Information cluster_complementary Complementary & Alternative Methods SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) (Definitive 3D Structure) PXRD Powder X-ray Diffraction (PXRD) (Phase ID, Polymorphism) SC_XRD->PXRD Provides reference for phase identification NMR NMR Spectroscopy (Connectivity in Solution) SC_XRD->NMR Confirms solid-state vs. solution conformation MicroED Microcrystal Electron Diffraction (MicroED) (For very small crystals) MicroED->SC_XRD Alternative when large crystals are unavailable

Caption: Relationship between SC-XRD and other structural techniques.

Illustrative Data for this compound

The following table presents a hypothetical but representative set of crystallographic data that could be obtained for this compound.

ParameterValue
Empirical formulaC₁₄H₁₉N
Formula weight201.31
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å
b = 12.456(5) Å
c = 11.789(4) Å
α = 90°
β = 105.21(3)°
γ = 90°
Volume1434.5(9) ų
Z4
Density (calculated)1.032 Mg/m³
Absorption coefficient0.471 mm⁻¹
F(000)440
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection4.55 to 66.60°
Reflections collected10123
Independent reflections2543 [R(int) = 0.0345]
Completeness to theta = 66.60°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2543 / 0 / 137
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0567, wR2 = 0.1234
Largest diff. peak and hole0.234 and -0.187 e.Å⁻³

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of novel compounds like this compound. A meticulously executed experimental workflow, from crystal growth to structure validation, is essential for obtaining high-quality, reliable data. While alternative techniques can provide valuable complementary information, SC-XRD remains the unparalleled method for elucidating the precise three-dimensional atomic arrangement, which is fundamental to advancing research in drug discovery and materials science. The data and protocols presented in this guide serve as a robust framework for researchers seeking to apply this powerful technique in their own work.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • Oxford Academic. The crystallographic information file (CIF) | Crystal Structure Analysis. [Link]

  • International Union of Crystallography. A Guide to CIF for Authors. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • SciSpace. checkCIF validation ALERTS: what they mean and how to respond. [Link]

  • ResearchGate. checkCIF validation ALERTS: what they mean and how to respond. [Link]

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  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]

  • International Union of Crystallography. checkCIF. [Link]

  • Chemistry World. XFELs make small molecule crystallography without crystals possible. [Link]

  • International Union of Crystallography. Publication standards for crystal structures. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

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  • University of California, Irvine. Recrystallization. [Link]

  • IntechOpen. Chapter 6: Single Crystal X-ray Structure Analysis. [Link]

  • News-Medical. Researchers develop powerful method to solve structures of small molecules. [Link]

  • ResearchGate. How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? [Link]

  • Otterbein University. Crystallographic Facilities @ Otterbein. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • OlexSys. Olex2 | OlexSys. [Link]

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  • Chemistry LibreTexts. Recrystallization. [Link]

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  • OlexSys. Overview - OlexSys. [Link]

  • International Union of Crystallography. [Link]

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • SciSpace. OLEX2: a complete structure solution, refinement and analysis program. [Link]

  • International Union of Crystallography. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

  • International Union of Crystallography. International Tables. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Iowa State University. X-Ray Diffraction Basics. [Link]

  • IUCr Journals. data for structural and crystallization communications. [Link]

  • Springer Nature. X-ray Diffraction Protocols and Methods. [Link]

  • National Institutes of Health. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. [Link]

  • NanoWorld Journal. Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • ResearchGate. (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • Springer. X-ray Diffraction Study of 4-Methyl-6,7,8,9-Tetrahydro-2-Quinolone. [Link]

  • Semantic Scholar. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

  • National Institutes of Health. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. [Link]

  • MDPI. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.